molecular formula C22H45NO10 B8104052 NH2-PEG8-C1-Boc

NH2-PEG8-C1-Boc

Cat. No.: B8104052
M. Wt: 483.6 g/mol
InChI Key: YLQUOOZLWYEEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NH2-PEG8-C1-Boc is a useful research compound. Its molecular formula is C22H45NO10 and its molecular weight is 483.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45NO10/c1-22(2,3)33-21(24)20-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-23/h4-20,23H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQUOOZLWYEEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG8-C1-Boc: A Heterobifunctional PROTAC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG8-C1-Boc is a heterobifunctional chemical linker of significant interest in the field of targeted protein degradation. As a polyethylene glycol (PEG)-based linker, it plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.[1] This guide provides a comprehensive technical overview of this compound, including its chemical properties, applications in PROTAC synthesis, and detailed experimental protocols for its use.

Core Concepts of PROTAC Technology

PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.

The this compound linker provides an eight-unit PEG chain, which imparts hydrophilicity and flexibility to the PROTAC molecule. This can enhance solubility and cell permeability, and the linker's length is a key parameter for optimizing the distance between the target protein and the E3 ligase to facilitate efficient ubiquitination.

Chemical Properties and Data Presentation

This compound possesses a terminal primary amine and a Boc (tert-butoxycarbonyl)-protected primary amine, offering orthogonal reactivity for sequential conjugation reactions.

PropertyValueSource
Molecular Formula C22H45NO10Internal Data
Molecular Weight 483.59 g/mol Internal Data
Solubility 10 mM in DMSO[1]
Appearance Varies (typically a solid or viscous oil)Generic Information
Storage Conditions Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year[3]

Experimental Protocols

The utility of this compound lies in its ability to undergo sequential coupling reactions. The free amine can be readily acylated, while the Boc-protected amine can be deprotected under acidic conditions to reveal a second primary amine for further functionalization.

Protocol 1: Amide Bond Formation with the Free Amine

This protocol describes the coupling of a carboxylic acid-containing molecule (e.g., a target protein ligand or an E3 ligase ligand) to the free amine of this compound.

Materials:

  • This compound

  • Carboxylic acid-functionalized molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the carboxylic acid-functionalized molecule (1.0 equivalent), NHS or HOBt (1.1 equivalents), and a catalytic amount of DMAP in anhydrous DMF or DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

  • Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-coupled product.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the second primary amine.

Materials:

  • Boc-protected PEG-linked molecule

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the Boc-protected PEG-linked molecule in DCM (e.g., 0.1-0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring at room temperature for 1-3 hours.

  • Monitor the deprotection reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting TFA salt of the deprotected amine can often be used directly in the subsequent reaction step without further purification. If the free amine is required, the TFA salt can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.

Visualizing Workflows and Pathways

PROTAC Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for assembling a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling Ligand_A_COOH Ligand A (with -COOH) Coupling_1 Amide Coupling (EDC, HOBt) Ligand_A_COOH->Coupling_1 NH2_PEG8_Boc This compound NH2_PEG8_Boc->Coupling_1 Intermediate Ligand A-NH-PEG8-C1-Boc Coupling_1->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Deprotected_Intermediate Ligand A-NH-PEG8-C1-NH2 Deprotection->Deprotected_Intermediate Coupling_2 Amide Coupling (EDC, HOBt) Deprotected_Intermediate->Coupling_2 Ligand_B_COOH Ligand B (with -COOH) Ligand_B_COOH->Coupling_2 Final_PROTAC Final PROTAC (Ligand A - Linker - Ligand B) Coupling_2->Final_PROTAC PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_Target_Protein Ubiquitinated Target Protein Ubiquitination->Ub_Target_Protein Proteasome 26S Proteasome Ub_Target_Protein->Proteasome Degradation Degradation Proteasome->Degradation Recycled_PROTAC PROTAC (Recycled) Degradation->Recycled_PROTAC Peptides Peptides Degradation->Peptides

References

NH2-PEG8-C1-Boc: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of NH2-PEG8-C1-Boc, a heterobifunctional linker critical in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound, with the systematic name tert-butyl (1-amino-3,6,9,12,15,18,21,24-octaoxaoctacosan-28-yl)carbamate, is a monodisperse polyethylene glycol (PEG) linker. It features a primary amine (-NH2) at one terminus and a Boc-protected amine at the other, connected by an eight-unit PEG chain. The "C1" in its common name refers to the single carbonyl carbon linking the PEG chain to the Boc-protected amine group.

The primary amine allows for covalent attachment to a variety of functional groups, most commonly carboxylic acids, to form stable amide bonds. The tert-butyloxycarbonyl (Boc) protecting group on the other end provides a stable handle that can be selectively removed under mild acidic conditions to reveal a second primary amine, enabling further conjugation. This bifunctional nature is essential for its role in constructing complex biomolecules.

Chemical Structure:

Physicochemical and General Properties:

PropertyValueReference(s)
Molecular Formula C22H45NO10[1]
Molecular Weight 483.59 g/mol [1]
Appearance Colorless to light yellow liquid or semi-solid[2]
Solubility Soluble in DMSO, DMF, DCM, and water[1][2]
Purity Typically ≥95%
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.

Role in PROTAC Development

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two.

This compound serves as a versatile PEG-based linker in PROTAC synthesis. The hydrophilic nature of the eight-unit PEG chain can enhance the solubility and cell permeability of the resulting PROTAC molecule, which are often large and hydrophobic. The flexibility and length of the PEG linker are critical parameters that influence the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.

Below is a diagram illustrating the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in the synthesis of a PROTAC.

Amide Coupling of this compound to a Carboxylic Acid-Containing Molecule

This protocol describes the reaction of the primary amine of this compound with a carboxylic acid, for instance, on a POI ligand.

Materials:

  • This compound

  • Carboxylic acid-functionalized molecule (e.g., POI ligand)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

  • Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized molecule (1.0 equivalent) in anhydrous DMF.

  • Add the coupling agent(s) (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2.0 equivalents). Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 equivalents) in a small amount of anhydrous DMF.

  • Add the this compound solution to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

Boc Deprotection of the PEG-Linked Conjugate

This protocol describes the removal of the Boc protecting group to reveal a primary amine for subsequent conjugation.

Materials:

  • Boc-protected PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected PEG conjugate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3 times).

  • The resulting amine-TFA salt is often used directly in the next coupling step without further purification. If the free amine is required, a basic workup (e.g., washing with saturated sodium bicarbonate solution) can be performed.

Experimental and Logical Workflows

The synthesis of a PROTAC using this compound typically follows a structured workflow. The following diagram illustrates a representative synthetic route.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Starting Materials: - POI Ligand-COOH - this compound - E3 Ligand-COOH Step1 Step 1: Amide Coupling (POI Ligand + Linker) Start->Step1 Intermediate1 Intermediate: POI-Linker-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Intermediate: POI-Linker-NH2 Step2->Intermediate2 Step3 Step 3: Amide Coupling (Intermediate 2 + E3 Ligand) Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule: POI-Linker-E3 Ligand Step3->Final_PROTAC Purification Purification & Characterization (HPLC, NMR, MS) Final_PROTAC->Purification

Caption: A representative workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal protecting groups, provides a reliable platform for the construction of complex molecules like PROTACs. The protocols and information provided in this guide are intended to facilitate the effective use of this linker in the rational design and synthesis of novel therapeutics.

References

The Strategic Role of the PEG8 Linker in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the multifaceted functions of the 8-unit polyethylene glycol (PEG8) linker in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs). We will delve into its impact on physicochemical properties, ternary complex formation, and overall degradation efficiency, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to PROTACs and the Centrality of the Linker

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The linker is not merely a passive spacer; its length, flexibility, and chemical composition are critical determinants of a PROTAC's biological activity.[2] An optimized linker is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[3] Among the various linker types, polyethylene glycol (PEG) linkers have become a mainstay in PROTAC design due to their favorable properties.[4]

The Multifaceted Function of the PEG8 Linker

A PEG8 linker, comprising eight repeating ethylene glycol units, offers a unique balance of properties that significantly influence a PROTAC's performance. It is often considered a favorable starting point in PROTAC design and optimization.

Enhancing Solubility and Physicochemical Properties

A major challenge in PROTAC development is their high molecular weight and often lipophilic nature, which can lead to poor aqueous solubility and hinder their bioavailability. The hydrophilic nature of the PEG8 linker, owing to its ether oxygens, can significantly improve the overall solubility of the PROTAC molecule. This enhanced solubility is crucial for reliable in vitro assays and can contribute to improved pharmacokinetic profiles in vivo.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex. While the increased hydrophilicity can be a disadvantage for passive diffusion across the cell membrane, the flexibility of PEG linkers can be beneficial. PEG linkers can adopt folded conformations in a lipophilic environment, which can shield the polar surface area of the PROTAC and reduce the molecule's overall size, thereby facilitating membrane traversal. However, an excessively long PEG chain can negatively impact permeability. The PEG8 length often represents a good balance, providing sufficient flexibility for conformational masking without being overly detrimental to cell entry.

Orchestrating the Ternary Complex

The primary role of the linker is to mediate the formation of a productive ternary complex. The length and flexibility of the PEG8 linker are critical in this process.

  • Optimal Distance and Geometry: The PEG8 linker provides a specific and often optimal distance between the POI and the E3 ligase. A linker that is too short can lead to steric hindrance, preventing the two proteins from coming together. Conversely, a linker that is too long may result in a highly flexible and unstable ternary complex, which is not conducive to efficient ubiquitination. The defined length of the PEG8 linker helps to correctly orient the target protein and the E3 ligase for the transfer of ubiquitin.

  • Flexibility and Cooperativity: The inherent flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of forming a stable ternary complex. This flexibility can be crucial for establishing favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity. Positive cooperativity, where the binding of one protein increases the affinity for the other, leads to a more stable and longer-lived ternary complex, which is often correlated with more efficient protein degradation.

Data Presentation: Comparative Analysis of PEG Linker Length

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from studies on PROTACs targeting Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4), comparing the efficacy of PROTACs with varying PEG linker lengths.

Table 1: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)

PROTAC (BTK-Targeted)Linker CompositionDC50 (nM)Dmax (%)Reference
Compound A4-unit PEG>1000<10
Compound B6-unit PEG5085
Compound C 8-unit PEG 6 >95
Compound D12-unit PEG12>95

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.

Table 2: Impact of Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)

PROTAC (BRD4-Targeted)Linker CompositionDC50 (nM)Dmax (%)Reference
Degrader 13-unit PEG5585
Degrader 24-unit PEG2095
Degrader 35-unit PEG15>98
Degrader 4 (Hypothetical PEG8) 8-unit PEG ~25-40 ~90
Degrader 512-unit PEG3092

Note: Data for a PEG8 linker in this specific BRD4-targeting series is extrapolated based on trends showing an optimal length, after which efficacy can decrease.

Table 3: Comparative Permeability of a PROTAC with Varying Linker Lengths

PROTACLinker CompositionPAMPA Permeability (10⁻⁶ cm/s)Reference
Compound X3-unit PEG1.8
Compound Y5-unit PEG1.3
Compound Z (Hypothetical PEG8) 8-unit PEG ~0.8-1.1

PAMPA: Parallel Artificial Membrane Permeability Assay. Note: Permeability data for a PEG8-containing PROTAC is estimated based on the general trend that increasing PEG length can decrease passive permeability.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature the samples by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Generate dose-response curves to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful technique for real-time, label-free analysis of binary and ternary complex formation kinetics.

  • Objective: To determine the binding affinities (KD) and kinetics (ka, kd) of binary (PROTAC-POI, PROTAC-E3) and ternary (POI-PROTAC-E3) complexes, and to calculate the cooperativity factor (α).

  • Materials: SPR instrument, sensor chip (e.g., CM5), immobilization reagents, purified E3 ligase, purified POI, and PROTAC.

  • Protocol Outline:

    • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

    • Binary Binding Analysis: Inject increasing concentrations of the PROTAC over the E3 ligase surface to measure the PROTAC-E3 interaction. In a separate experiment, inject the POI over a surface with immobilized PROTAC, or co-inject PROTAC and POI over a blank surface if one of the proteins is tagged for capture.

    • Ternary Complex Analysis: Inject a pre-mixed solution of the PROTAC and a near-saturating concentration of the POI over the immobilized E3 ligase surface. The POI concentration should be at least 20-50 times its binary KD for the PROTAC.

    • Data Analysis: Fit the sensorgram data to appropriate binding models to obtain kinetic and affinity constants. The cooperativity factor (α) is calculated as the ratio of the binary KD (PROTAC to POI) to the ternary KD (PROTAC to POI in the presence of the E3 ligase).

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.

  • Principle: Measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.

  • Methodology:

    • Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., lecithin in dodecane).

    • Prepare Solutions: Dissolve the PROTAC in a buffer (e.g., PBS with 5% DMSO) to a final concentration of 1-10 µM for the donor compartment. Fill the acceptor plate wells with buffer.

    • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate.

    • Incubation: Incubate the plate assembly for a set period (e.g., 10-20 hours) at room temperature.

    • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the membrane.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Function_and_Evaluation Figure 1: Logical Flow of PEG8 Linker Function and PROTAC Evaluation cluster_0 PEG8 Linker Properties cluster_1 Impact on PROTAC Molecule cluster_2 PROTAC Efficacy cluster_3 Experimental Workflow Prop1 Defined Length (8 PEG units) Impact3 Optimal Ternary Complex Geometry Prop1->Impact3 Prop2 Flexibility Impact2 Modulated Permeability Prop2->Impact2 Prop2->Impact3 Prop3 Hydrophilicity Impact1 Improved Solubility Prop3->Impact1 Efficacy1 Stable Ternary Complex Formation Impact1->Efficacy1 Impact2->Efficacy1 Impact3->Efficacy1 Efficacy2 Efficient Ubiquitination Efficacy1->Efficacy2 Efficacy3 Potent Protein Degradation (Low DC50, High Dmax) Efficacy2->Efficacy3 Exp1 Synthesis & Purification Exp2 Permeability Assay (PAMPA) Exp1->Exp2 Exp3 Ternary Complex Assay (SPR, ITC) Exp2->Exp3 Exp4 Degradation Assay (Western Blot) Exp3->Exp4 Exp5 In Vivo Studies Exp4->Exp5

Caption: Logical flow of PEG8 linker function and PROTAC evaluation.

BRD4_Signaling_Pathway Figure 2: Simplified BRD4 Signaling Pathway and PROTAC Intervention BRD4 BRD4 pTEFb P-TEFb (CDK9/Cyclin T1) BRD4->pTEFb activates Proteasome Proteasome BRD4->Proteasome targeted for degradation Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 recruits RNA_Pol_II RNA Polymerase II pTEFb->RNA_Pol_II phosphorylates Transcription Transcriptional Elongation RNA_Pol_II->Transcription Oncogenes Oncogenes (e.g., c-Myc) Transcription->Oncogenes Proliferation Tumor Cell Proliferation & Survival Oncogenes->Proliferation PROTAC BRD4-PROTAC (with PEG8 linker) PROTAC->BRD4 binds E3_Ligase E3 Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase recruits E3_Ligase->BRD4 Degradation BRD4 Degradation Degradation->BRD4

Caption: Simplified BRD4 signaling pathway and PROTAC intervention.

Conclusion

The PEG8 linker is a versatile and highly effective tool in the rational design of PROTACs. Its inherent properties of defined length, flexibility, and hydrophilicity provide a powerful means to optimize a PROTAC's physicochemical characteristics and its ability to induce the formation of a stable and productive ternary complex. While the optimal linker is always target-dependent, the PEG8 linker often serves as an excellent starting point and, in many cases, proves to be the optimal choice for achieving potent and selective protein degradation. The experimental protocols and comparative data presented in this guide offer a framework for the systematic evaluation and optimization of linker design in the pursuit of novel and effective PROTAC-based therapeutics.

References

The Enduring Indispensability of the Boc Protecting Group in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic use of protecting groups is a cornerstone of achieving complex molecular architectures with precision and efficiency. Among the pantheon of protective functionalities, the tert-butyloxycarbonyl (Boc) group stands out as a versatile and robust tool, particularly for the temporary masking of primary and secondary amines. Its widespread adoption in academic and industrial laboratories, especially in the realms of peptide synthesis and pharmaceutical development, is a testament to its reliability and predictability. This in-depth technical guide provides a comprehensive overview of the core principles, practical applications, experimental protocols, and strategic considerations for employing the Boc protecting group.

Core Principles and Mechanism of Action

The primary function of the Boc group is to reversibly render an amine nucleophile inert to a wide range of reaction conditions, thereby preventing unwanted side reactions.[1] This is achieved by converting the amine into a tert-butyl carbamate, a derivative that is stable to basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[1] The steric bulk of the tert-butyl group and the electronic delocalization of the nitrogen lone pair into the adjacent carbonyl group contribute to this stability.

Boc Protection of Amines

The introduction of the Boc group is most commonly accomplished through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the electrophilic carbonyl carbons of the anhydride.[3] The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes to the stable and volatile byproducts carbon dioxide and tert-butanol. While the reaction can proceed without a base, the addition of a non-nucleophilic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is common to neutralize the protonated amine and accelerate the reaction.

Caption: Mechanism of Boc Protection of an Amine.

Boc Deprotection: An Acid-Labile Transformation

A key feature of the Boc group is its facile cleavage under acidic conditions. This acid lability is central to its utility, allowing for its selective removal in the presence of other protecting groups that are sensitive to different conditions (vide infra, Orthogonal Protection Strategies). The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often used as a solution in a non-polar solvent like dichloromethane (DCM). Other strong acids such as hydrochloric acid (HCl) in methanol or dioxane are also effective.

The mechanism of deprotection is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the heterolytic cleavage of the tert-butyl-oxygen bond to generate a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. The carbamic acid is inherently unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide. The reactive tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutylene. To prevent unwanted alkylation of sensitive residues (e.g., tryptophan or methionine) by the tert-butyl cation, scavengers such as anisole, thioanisole, or triethylsilane are often added to the deprotection cocktail.

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

The Role of the Boc Group in Peptide Synthesis

The Boc protecting group has played a pivotal role in the development of solid-phase peptide synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield. In Boc-based SPPS, the N-terminal α-amino group of the amino acid to be coupled is protected with a Boc group. This strategy, often referred to as the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, relies on the differential acid lability of the temporary Nα-Boc group and the more "permanent" side-chain protecting groups, which are typically benzyl-based ethers, esters, or carbamates.

The SPPS cycle using Boc chemistry involves the following key steps:

  • Deprotection: The Nα-Boc group of the resin-bound peptide is removed with a moderately strong acid, such as 25-50% TFA in DCM.

  • Neutralization: The resulting ammonium salt is neutralized with a hindered base, typically diisopropylethylamine (DIEA), to liberate the free amine.

  • Coupling: The next Boc-protected amino acid is activated by a coupling reagent (e.g., HBTU/HOBt or HATU) and added to the resin to form a new peptide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.

This iterative process is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups, which requires a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

SPPS_Workflow Start Resin-Bound Peptide (N-Boc protected) Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Coupling of next Boc-Amino Acid Neutralization->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for next cycle Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection (HF) Washing->Final_Cleavage After final cycle

Caption: A Simplified Workflow for Boc-Based Solid-Phase Peptide Synthesis.

Orthogonal Protection Strategies Involving the Boc Group

Orthogonality in chemical synthesis refers to the ability to selectively remove one protecting group in the presence of others by using distinct and non-interfering reaction conditions. The Boc group is a key component of many orthogonal protection schemes due to its unique acid lability.

The most prominent example is its pairing with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. In this widely used strategy, the Nα-amino group is protected with an Fmoc group, which is removed by a mild base (e.g., piperidine in DMF), while acid-labile Boc groups are used to protect the side chains of amino acids like lysine and tryptophan. This allows for the selective deprotection of the N-terminus for peptide chain elongation without affecting the side-chain protection.

The Boc group is also orthogonal to protecting groups that are removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz or Z) group, and those cleaved by transition metal catalysis, like the allyloxycarbonyl (Alloc) group. This versatility allows for the design of complex synthetic routes for modified peptides and other intricate organic molecules.

Orthogonal_Protection Molecule Molecule with Multiple Protected Amines Boc Boc Group Molecule->Boc Fmoc Fmoc Group Molecule->Fmoc Cbz Cbz Group Molecule->Cbz Alloc Alloc Group Molecule->Alloc Acid Acid (TFA, HCl) Boc->Acid Cleaved by Base Base (Piperidine) Fmoc->Base Cleaved by Hydrogenolysis H₂, Pd/C Cbz->Hydrogenolysis Cleaved by Transition_Metal Pd(0) Alloc->Transition_Metal Cleaved by

Caption: Orthogonality of the Boc Group with Other Common Amine Protecting Groups.

Data Presentation: A Quantitative Overview

The following tables summarize typical reaction conditions and yields for the protection and deprotection of amines with the Boc group, providing a quantitative basis for experimental design. It is important to note that optimal conditions can vary depending on the specific substrate.

Table 1: Boc Protection of Amines

Substrate TypeReagentBase (optional)SolventTemperature (°C)TimeYield (%)
Primary Aliphatic Amine(Boc)₂OTEA or NaOHDCM, THF, or H₂O/THFRoom Temperature1 - 6 h>90
Secondary Aliphatic Amine(Boc)₂ODMAP (catalytic)ACN or DCMRoom Temperature2 - 12 h85-95
Aromatic Amine(Boc)₂OTEA or NaHCO₃Dioxane/H₂O or THFRoom Temperature - 504 - 24 h80-95
Amino Acid(Boc)₂ONaOH or NaHCO₃Dioxane/H₂O or THF/H₂ORoom Temperature2 - 8 h>95

Table 2: Boc Deprotection of N-Boc Amines

Deprotection MethodReagentSolventTemperature (°C)TimeYield (%)Notes
Strong Acid20-50% TFADCM0 - Room Temperature15 - 60 min>95Most common method; scavengers may be needed.
Strong Acid4M HCl1,4-Dioxane or Ethyl AcetateRoom Temperature1 - 4 h>95Product often precipitates as the HCl salt.
Lewis AcidTMSIACN or DCMRoom Temperature30 min - 12 h>90Milder conditions for sensitive substrates.
ThermalNoneTFE or Methanol120 - 24030 - 90 min44 - 100Catalyst-free; selectivity can be achieved by temperature control.
Oxalyl Chloride(COCl)₂MethanolRoom Temperature1 - 4 hup to 90Mild conditions, tolerant of some other acid-labile groups.
AqueousH₂OWater90 - 10010 - 240 min>95"Green" chemistry approach, catalyst-free.

Experimental Protocols

Detailed methodologies for key Boc protection and deprotection reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

General Protocol for Boc Protection of a Primary Amine

Reagents and Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or a suitable solvent mixture (e.g., Dioxane/Water)

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary amine (1.0 eq) in the chosen solvent (e.g., DCM, approximately 0.2 M).

  • Add the base (e.g., TEA, 1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature until Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates complete consumption of the starting material (typically 1-6 hours).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected amine. Further purification by column chromatography may be necessary.

General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)

Reagents and Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., anisole, triethylsilane), if necessary

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected amine (1.0 eq) in DCM (approximately 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10 eq, often used as a 20-50% solution in DCM) dropwise to the stirred solution. If the substrate contains sensitive functional groups, add a scavenger (e.g., triethylsilane, 1-5 eq).

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 30-60 minutes).

  • Concentrate the reaction mixture under reduced pressure.

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine. Co-evaporation with toluene (3x) can be performed to remove residual TFA.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group remains a vital tool in the arsenal of the modern organic chemist. Its predictable reactivity, stability under a wide range of conditions, and selective removal make it an ideal choice for the protection of amines in a variety of synthetic contexts. From the academic laboratory to the industrial production of life-saving medicines, the strategic application of the Boc group continues to enable the synthesis of complex molecules with precision and efficiency. As the demand for increasingly sophisticated molecular targets grows, the enduring significance of the Boc protecting group is assured.

References

In-Depth Technical Guide to NH2-PEG8-C1-Boc for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential heterobifunctional linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs), NH2-PEG8-C1-Boc, is a valuable tool in the development of novel therapeutics. This guide provides a comprehensive overview of its properties, commercial availability, and detailed protocols for its application in PROTAC synthesis.

Introduction to this compound

This compound is a monodisperse polyethylene glycol (PEG) linker containing a terminal primary amine and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. The eight-unit PEG chain imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule. The orthogonal protecting groups on the terminal functionalities allow for sequential and controlled conjugation to a target protein ligand and an E3 ligase ligand, the two key components of a PROTAC.

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein. The linker connecting the two ligands is a critical component of a PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties.

Commercial Suppliers

A variety of chemical suppliers offer this compound and related PEG-based linkers for research and development purposes. The following table summarizes some of the key commercial sources for this important building block.

SupplierProduct NameCAS NumberPurityAdditional Notes
TargetMolThis compoundNot Specified>98%Provided for research use only.
MCE (MedChemExpress)This compoundNot Specified>98%Marketed as a PROTAC linker.
Biopharma PEGBoc-NH-PEG8-NH21052207-59-6≥95%A related compound with a terminal amine.
ChemSceneBoc-NH-PEG8-CH2CH2NH21052207-59-698%A related compound with a terminal amine.
BroadPharmt-boc-N-amido-PEG8-amine1052207-59-698%A related compound with a terminal amine.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueReference
Molecular Formula C₂₂H₄₅NO₁₀
Molecular Weight 483.59 g/mol
Appearance Liquid
Solubility 10 mM in DMSO
Storage Conditions Store at -20°C for long term, 4°C for short term
Boiling Point 579.4 ± 50.0 °C at 760 mmHg

Experimental Protocols

The following sections provide detailed experimental protocols for the two key reactions involving this compound in the synthesis of a PROTAC: amide bond formation and Boc deprotection.

Amide Bond Formation

This protocol describes the coupling of the primary amine of this compound with a carboxylic acid-functionalized ligand (either the target protein binder or the E3 ligase ligand).

Materials:

  • This compound

  • Carboxylic acid-functionalized ligand

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Tertiary amine base (e.g., DIPEA, Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry reaction vessel, dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.

  • Add the peptide coupling reagent (1.1 - 1.5 equivalents) and the tertiary amine base (2.0 - 3.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • In a separate vessel, dissolve this compound (1.0 - 1.2 equivalents) in the anhydrous solvent.

  • Slowly add the solution of this compound to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated sodium bicarbonate), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-linked intermediate.

Boc Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the terminal carboxylic acid, which can then be coupled to the second ligand.

Materials:

  • Boc-protected PEG-linked intermediate

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Scavenger (optional, e.g., triisopropylsilane (TIS) or water)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the Boc-protected PEG-linked intermediate in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution. A typical concentration of TFA is 20-50% (v/v) in DCM.

  • If the substrate is sensitive to cationic species generated during deprotection, a scavenger such as TIS (2.5-5%) can be added.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction for completeness (typically 1-4 hours) by TLC or LC-MS, observing the disappearance of the starting material.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • The resulting deprotected product (as a TFA salt) can often be used directly in the next coupling step without further purification. If the free carboxylic acid is required, an aqueous workup with a mild base can be performed, followed by extraction and purification.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in utilizing this compound for PROTAC synthesis.

PROTAC_Synthesis_Workflow A Target Protein Ligand (COOH) C Amide Bond Formation A->C B This compound B->C D Intermediate 1 C->D Coupling E Boc Deprotection D->E Acid Treatment F Intermediate 2 (Free COOH) E->F Deprotection H Amide Bond Formation F->H G E3 Ligase Ligand (NH2) G->H I Final PROTAC H->I Final Coupling Ternary_Complex_Formation Target Target Protein Proteasome Proteasome Target->Proteasome Degradation PROTAC E3 Ligase Ligand This compound Linker Target Protein Ligand PROTAC:f2->Target Binds E3Ligase E3 Ubiquitin Ligase PROTAC:f0->E3Ligase Recruits E3Ligase->Target Ubiquitination Ub Ubiquitin

In-Depth Technical Guide: NH2-PEG8-C1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NH2-PEG8-C1-Boc, a bifunctional polyethylene glycol (PEG) linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, and application in PROTAC synthesis, and provides exemplary experimental protocols.

Introduction

This compound is a monodisperse PEG linker containing a terminal primary amine (NH2) and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. The eight-unit PEG chain imparts desirable pharmacokinetic properties, such as increased solubility and improved in vivo stability, to the resulting PROTAC molecules. The terminal amine allows for conjugation to a ligand for a target protein of interest (POI), while the Boc-protected acid, after deprotection, can be coupled to a ligand for an E3 ubiquitin ligase.

Chemical Identity and Properties

While a definitive CAS number for this compound is not consistently reported across major chemical suppliers, it is commonly identified by the product number HY-135943 and its systematic IUPAC name.

Table 1: Chemical and Physical Properties

PropertyValueReference
Common Name This compoundN/A
IUPAC Name tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate)N/A
Molecular Formula C22H45NO10[1]
Molecular Weight 483.59 g/mol [1]
Appearance Colorless to light yellow oil/liquid[2]
Solubility Soluble in Water, DMSO, Dichloromethane (DCM), Dimethylformamide (DMF)[3]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]

Application in PROTAC Synthesis

This compound serves as a versatile linker in the modular synthesis of PROTACs. The general strategy involves the sequential coupling of the POI ligand and the E3 ligase ligand to the PEG linker.

General Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows these steps:

  • Amide Bond Formation: The primary amine of this compound is coupled with the carboxylic acid of the POI ligand using standard peptide coupling reagents.

  • Boc Deprotection: The Boc protecting group is removed from the other end of the PEG linker under acidic conditions to reveal a free carboxylic acid.

  • Second Amide Bond Formation: The newly exposed carboxylic acid is then coupled to the amine-functionalized E3 ligase ligand.

This workflow is illustrated in the following diagram:

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound POI_Ligand POI Ligand (-COOH) Intermediate POI-PEG8-C1-Boc POI_Ligand->Intermediate Amide Coupling (e.g., HATU, DIPEA) PEG_Linker This compound PEG_Linker->Intermediate Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Intermediate_COOH POI-PEG8-C1-COOH Deprotection->Intermediate_COOH PROTAC Final PROTAC Intermediate_COOH->PROTAC Amide Coupling (e.g., HATU, DIPEA) E3_Ligase_Ligand E3 Ligase Ligand (-NH2) E3_Ligase_Ligand->PROTAC

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The following are exemplary protocols for the synthesis of a PROTAC using an amine-functionalized PEG linker like this compound. These may require optimization for specific substrates.

Protocol 1: Amide Coupling of POI Ligand to this compound

Objective: To couple a carboxylic acid-functionalized POI ligand to the primary amine of the PEG linker.

Materials:

  • POI Ligand with a carboxylic acid group (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1,1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the POI ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the POI-PEG8-C1-Boc intermediate.

Protocol 2: Boc Deprotection

Objective: To remove the Boc protecting group to reveal the free carboxylic acid.

Materials:

  • POI-PEG8-C1-Boc intermediate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the POI-PEG8-C1-Boc intermediate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt (POI-PEG8-C1-COOH) is often used in the next step without further purification.

Protocol 3: Coupling of E3 Ligase Ligand

Objective: To couple the deprotected intermediate with an amine-functionalized E3 ligase ligand.

Procedure:

  • Follow the procedure outlined in Protocol 4.1, using POI-PEG8-C1-COOH and the amine-functionalized E3 ligase ligand as the coupling partners.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Signaling Pathway in PROTAC Action

The synthesized PROTAC, incorporating the this compound linker, facilitates the degradation of the target protein of interest through the ubiquitin-proteasome system.

PROTAC_Mechanism Mechanism of PROTAC-mediated Protein Degradation cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment of E2-Ub Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a valuable tool for researchers in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its well-defined structure and desirable physicochemical properties make it an ideal linker for the rational design and synthesis of effective PROTACs. The experimental protocols provided herein offer a foundation for the successful implementation of this linker in PROTAC development programs.

References

Unlocking the "Undruggable": An In-depth Technical Guide to Heterobifunctional Molecules in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern pharmacology is undergoing a paradigm shift, moving beyond traditional occupancy-based inhibitors to embrace novel therapeutic modalities. At the forefront of this revolution are heterobifunctional molecules, a class of compounds engineered to hijack the cell's own machinery to eliminate disease-causing proteins. This guide provides a comprehensive technical overview of these powerful molecules, focusing on their core mechanisms, quantitative evaluation, and the experimental protocols essential for their development and characterization. By harnessing the power of targeted protein degradation, researchers are now able to address protein targets long considered "undruggable," opening up new avenues for treating a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

The Dawn of a New Therapeutic Era: Understanding Heterobifunctional Molecules

Heterobifunctional molecules are designed to bring two proteins into close proximity to elicit a specific biological outcome. The most prominent examples in drug discovery are those that induce targeted protein degradation (TPD). These molecules typically consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] This tripartite design allows the molecule to act as a molecular bridge, artificially inducing the formation of a ternary complex between the target protein and the E3 ligase.[1][3]

Once this ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the target protein.[4] This polyubiquitination serves as a "molecular kiss of death," marking the protein for recognition and subsequent degradation by the 26S proteasome, the cell's primary protein degradation machinery. The heterobifunctional molecule, having catalyzed this event, is then released and can go on to induce the degradation of additional target protein molecules, acting in a catalytic manner.

This mechanism of action offers several advantages over traditional inhibitors. Because they lead to the removal of the entire protein scaffold, they can overcome resistance mechanisms associated with inhibitor binding site mutations. Furthermore, their catalytic nature means that sub-stoichiometric concentrations can be highly effective.

Two main classes of heterobifunctional molecules that mediate TPD have been extensively studied:

  • Proteolysis-Targeting Chimeras (PROTACs®): These are the archetypal heterobifunctional degraders, consisting of the three distinct components mentioned above: a POI binder, an E3 ligase ligand, and a linker. The modular nature of PROTACs allows for the rational design and optimization of each component to achieve desired potency, selectivity, and pharmacokinetic properties.

  • Molecular Glues: Unlike the modular PROTACs, molecular glues are typically smaller molecules that induce a conformational change in an E3 ligase, creating a new binding surface for a "neosubstrate" that would not normally be recognized. This induced proximity leads to the ubiquitination and degradation of the neosubstrate. The discovery of molecular glues has often been serendipitous, but rational design strategies are emerging.

Quantifying Efficacy: A Comparative Look at Leading PROTACs

The efficacy of a heterobifunctional degrader is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the compound required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following table summarizes the reported degradation efficiencies for several well-characterized BRD4-targeting PROTACs across various cancer cell lines.

PROTACE3 Ligase RecruitedTarget ProteinCell Line(s)DC50DmaxReference(s)
MZ1 VHLBRD4 (preferential)H661, H8388 nM, 23 nMComplete at 100 nM
BRD4HeLa~2-20 nM>90%
BRD4Mv4-11 (AML)-96% at 50 nM
dBET1 CRBNBRD4Various (56 cell line panel)Highly variable-
BRD4Mv4-11 (AML)--
ARV-771 VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nMNot Reported
ARV-825 CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nMNot Reported

Core Signaling Pathway and Experimental Workflows

To effectively develop and characterize heterobifunctional molecules, a thorough understanding of the underlying biological pathway and a systematic experimental approach are crucial.

The Ubiquitin-Proteasome System: The Cell's Disposal Machinery

The following diagram illustrates the key steps in PROTAC-mediated protein degradation, which hijacks the endogenous ubiquitin-proteasome system.

PROTAC_Mechanism cluster_extracellular Extracellular cluster_cellular Cellular Environment PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cellular Uptake POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E2_Ub E2-Ubiquitin Complex E2_Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation PROTAC_in->Ternary_Complex Ternary_Complex->PROTAC_in Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

A Roadmap for PROTAC Development and Characterization

The discovery and validation of a novel heterobifunctional degrader follows a structured workflow, from initial design and synthesis to rigorous biological evaluation.

PROTAC_Workflow Design 1. Design & Synthesis Synthesis Synthesis of PROTAC Library Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assays 2. Biochemical & Biophysical Assays Purification->Biochemical_Assays Binding_Assay Binary Binding Assays (e.g., ITC, SPR) Biochemical_Assays->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., TR-FRET, NanoBRET) Biochemical_Assays->Ternary_Complex_Assay Cellular_Assays 3. Cellular Assays Ternary_Complex_Assay->Cellular_Assays Degradation_Assay Protein Degradation (Western Blot, HiBiT) Cellular_Assays->Degradation_Assay Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability) Degradation_Assay->Phenotypic_Assay In_Vivo_Studies 4. In Vivo Evaluation Phenotypic_Assay->In_Vivo_Studies PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD Efficacy In Vivo Efficacy Studies PK_PD->Efficacy

Caption: Experimental workflow for PROTAC development.

The Critical Ternary Complex Formation

The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy. The following diagram illustrates this key molecular event.

Ternary_Complex_Formation POI Protein of Interest Ternary_Complex Ternary Complex POI->Ternary_Complex binds E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex

Caption: PROTAC-induced ternary complex formation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis and characterization of heterobifunctional molecules.

Synthesis and Purification of a Heterobifunctional Degrader

This protocol outlines a general approach for the synthesis of a PROTAC molecule via amide bond formation, a commonly used conjugation strategy.

Materials and Reagents:

  • POI-binding ligand with a terminal carboxylic acid or amine

  • E3 ligase-binding ligand with a terminal amine or carboxylic acid

  • Linker with complementary functional groups (e.g., amine and carboxylic acid)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., HPLC grade solvents)

Procedure:

  • Ligand-Linker Conjugation:

    • Dissolve the first component (either POI or E3 ligase ligand with a carboxylic acid, 1.0 eq) in anhydrous DMF.

    • Add the peptide coupling reagent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the linker molecule containing a terminal amine (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 2-16 hours, monitoring progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the ligand-linker conjugate by flash column chromatography or preparative HPLC.

  • Final PROTAC Assembly:

    • Take the purified ligand-linker conjugate from the previous step (which should now have a terminal carboxylic acid or a deprotected amine).

    • Repeat the amide coupling procedure described in step 1, using the second ligand (E3 ligase or POI ligand, respectively).

    • After the reaction is complete, purify the final PROTAC molecule using preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR spectroscopy.

    • Determine the exact mass by high-resolution mass spectrometry (HRMS).

Quantitative Western Blot for Protein Degradation

This protocol details the steps for quantifying the degradation of a target protein in response to treatment with a heterobifunctional molecule.

Materials and Reagents:

  • Cell line expressing the protein of interest

  • Heterobifunctional degrader compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the degrader compound for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clear the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein signal to the loading control signal for each sample.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the degrader concentration to determine the DC50 and Dmax values.

NanoBRET™ Assay for Ternary Complex Formation

This protocol describes the use of Bioluminescence Resonance Energy Transfer (BRET) to measure the formation of the ternary complex in live cells.

Materials and Reagents:

  • HEK293T cells (or other suitable cell line)

  • Expression vector for the target protein fused to NanoLuc® luciferase (donor)

  • Expression vector for the E3 ligase (e.g., VHL, CRBN) fused to HaloTag® (acceptor)

  • Transfection reagent

  • HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore)

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well assay plates

  • Luminometer capable of measuring donor and acceptor emission wavelengths

Procedure:

  • Cell Transfection:

    • Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.

    • Incubate for 24 hours to allow for protein expression.

  • Assay Execution:

    • Prepare a serial dilution of the heterobifunctional degrader compound.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for the recommended time to label the HaloTag® fusion protein.

    • Add the degrader compound dilutions to the appropriate wells and incubate to allow for ternary complex formation.

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Immediately measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) wavelengths using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.

    • Plot the NanoBRET™ ratio as a function of the degrader concentration to generate a dose-response curve.

    • The peak of this "hooking" curve represents the optimal concentration for ternary complex formation.

TR-FRET Assay for PROTAC-Induced Protein-Protein Interactions

This protocol outlines the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the formation of the ternary complex in a biochemical setting.

Materials and Reagents:

  • Purified recombinant target protein (e.g., GST-tagged)

  • Purified recombinant E3 ligase complex (e.g., His-tagged)

  • Terbium-conjugated anti-GST antibody (donor)

  • Fluorescein- or DyLight 650-conjugated anti-His antibody (acceptor)

  • Heterobifunctional degrader compound

  • Assay buffer

  • Low-volume, 384-well assay plates

  • TR-FRET-compatible plate reader

Procedure:

  • Assay Preparation:

    • Prepare a serial dilution of the degrader compound in assay buffer.

    • Prepare a mixture of the purified POI and E3 ligase in assay buffer.

    • Prepare a detection mixture containing the donor and acceptor antibodies in assay buffer.

  • Assay Execution:

    • Add the degrader compound dilutions to the wells of the 384-well plate.

    • Add the protein mixture to the wells.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for ternary complex formation.

    • Add the detection mixture to the wells.

    • Incubate for another defined period (e.g., 60 minutes) at room temperature in the dark.

  • Data Analysis:

    • Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET plate reader with a time-resolved setting.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the degrader concentration to generate a dose-response curve, from which the EC50 for ternary complex formation can be determined.

Challenges and Future Directions

Despite the immense promise of heterobifunctional molecules, several challenges remain. These include optimizing their pharmacokinetic properties, understanding and mitigating potential off-target effects, and expanding the repertoire of E3 ligases that can be effectively hijacked. Future research will focus on developing novel linker chemistries, discovering new E3 ligase ligands, and employing computational approaches to rationally design the next generation of highly potent and selective degraders. The continued evolution of this technology holds the key to unlocking a vast new landscape of therapeutic targets and transforming the treatment of human disease.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of a Heterobifunctional PROTAC Linker: NH2-PEG8-C1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][][3] These heterobifunctional molecules consist of two ligands—one binding the target protein of interest and another recruiting an E3 ubiquitin ligase—connected by a flexible linker. The linker is a critical component, as its length and composition dictate the formation of a stable and productive ternary complex, which is essential for target ubiquitination and subsequent degradation.[1][]

Polyethylene glycol (PEG) chains are frequently employed as linkers in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility and length to span the distance between the target protein and the E3 ligase. This document provides a detailed protocol for the synthesis of NH2-PEG8-C1-Boc, a versatile heterobifunctional PEG8 linker. For the purpose of this protocol, this compound is identified as tert-butyl (2-(2-(2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate , a mono-Boc-protected diamino-PEG8 derivative. This linker features a free primary amine for conjugation to a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase) and a Boc-protected amine, which can be deprotected in a later step for coupling to the second ligand.

Synthesis of this compound

The synthesis of this compound is achieved through the selective mono-Boc protection of the commercially available O,O'-Bis(2-aminoethyl)octaethylene glycol. This one-step procedure is designed to be efficient and scalable, providing the desired heterobifunctional linker in good yield.

Experimental Protocol: Mono-Boc Protection of Diamino-PEG8

This protocol is adapted from established methods for the selective mono-protection of symmetrical diamines.

Materials and Reagents:

  • O,O'-Bis(2-aminoethyl)octaethylene glycol (Diamino-PEG8)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Chlorotrimethylsilane (Me₃SiCl)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized Water

  • Sodium Hydroxide (NaOH), 2N solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Ice bath

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, dissolve O,O'-Bis(2-aminoethyl)octaethylene glycol (1.0 eq) in anhydrous methanol under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Mono-protonation of the Diamine: To the cooled solution, add chlorotrimethylsilane (1.0 eq) dropwise. The Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ, which selectively protonates one of the amino groups of the symmetrical diamine. Stir the mixture at 0 °C for 30 minutes.

  • Boc Protection: Add deionized water (a small amount, e.g., ~1 mL per 4 g of diamine) to the reaction mixture, followed by the addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in methanol.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 1-2 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the mono-Boc protected product.

  • Work-up:

    • Dilute the reaction mixture with deionized water.

    • Wash the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O and di-Boc protected by-product.

    • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

    • Extract the product into dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound as a colorless to light yellow oil.

Quantitative Data Summary
Reagent/ParameterMolar EquivalentsTypical Quantity (for 1g of starting material)Purpose
Diamino-PEG81.01.0 gStarting Material
Anhydrous Methanol-10 mLSolvent
Chlorotrimethylsilane1.0~0.28 gIn situ HCl generation for mono-protonation
Di-tert-butyl dicarbonate1.0~0.56 gBoc-protecting agent
Reaction Time-1-2 hours-
Reaction Temperature-0 °C to Room Temp-
Expected Yield -~60-70% -

Visualization of Synthesis and Application

Synthesis Workflow

The following diagram illustrates the single-step synthesis of this compound from its diamine precursor.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product Diamino-PEG8 O,O'-Bis(2-aminoethyl)octaethylene glycol reagents (Boc)₂O, Me₃SiCl MeOH, 0°C to RT Diamino-PEG8->reagents product This compound (mono-Boc protected) reagents->product

Synthesis of this compound.
Application in PROTAC Synthesis

The synthesized this compound linker is a key building block in the modular synthesis of PROTACs. The workflow below demonstrates how this linker is sequentially coupled to the target protein ligand and the E3 ligase ligand.

G cluster_components PROTAC Components cluster_steps Synthetic Steps cluster_final Final Product Target Ligand Target Ligand (-COOH) Step1 Step 1: Amide Coupling (e.g., HATU, DIPEA) Target Ligand->Step1 E3 Ligand E3 Ligase Ligand (-COOH) Step3 Step 3: Amide Coupling (e.g., HATU, DIPEA) E3 Ligand->Step3 Linker This compound Linker->Step1 Intermediate Intermediate Step1->Intermediate Target Ligand-Linker-Boc Step2 Step 2: Boc Deprotection (e.g., TFA in DCM) Deprotected Intermediate Deprotected Intermediate Step2->Deprotected Intermediate Target Ligand-Linker-NH2 PROTAC Final PROTAC Molecule Step3->PROTAC Intermediate->Step2 Deprotected Intermediate->Step3

General workflow for PROTAC synthesis.

Conclusion

This document provides a detailed and practical protocol for the synthesis of the heterobifunctional PROTAC linker, this compound. The described method for selective mono-Boc protection of a symmetrical diamino-PEG8 is robust and can be readily implemented in a standard organic synthesis laboratory. The availability of such well-defined linkers is crucial for the systematic development and optimization of novel PROTAC-based therapeutics, enabling researchers to fine-tune the properties of their molecules to achieve potent and selective protein degradation.

References

Application Notes and Protocols for Coupling NH2-PEG8-C1-Boc to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins and peptides. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulation half-life, enhance stability, and reduce immunogenicity.[1][2][3] The NH2-PEG8-C1-Boc linker is a heterobifunctional PEG reagent that is particularly useful in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5] This linker possesses a free primary amine for conjugation to a target molecule and a Boc-protected amine, which allows for subsequent, specific modifications after deprotection.

These application notes provide a detailed protocol for the coupling of this compound to a target protein ligand, encompassing the conjugation reaction, purification of the resulting conjugate, and comprehensive characterization methodologies.

Principle of the Method

The conjugation of this compound to a target protein ligand is a multi-step process that relies on established bioconjugation chemistries. The free primary amine of the PEG linker is coupled to a suitable functional group on the target protein ligand, most commonly an activated carboxylic acid, to form a stable amide bond. This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

Following the conjugation step, the Boc (tert-butyloxycarbonyl) protecting group on the other end of the PEG linker can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a primary amine. This newly deprotected amine is then available for further functionalization, such as the attachment of another molecule of interest.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the coupling of this compound to a protein ligand and the subsequent Boc deprotection. The optimal parameters should be determined empirically for each specific protein ligand.

Table 1: Reaction Conditions for Coupling this compound to a Protein Ligand

ParameterRecommended RangeNotes
Molar Ratio (Ligand:EDC:NHS)1 : 1.5 : 3A slight excess of EDC and NHS is used to ensure efficient activation of the carboxyl group.
Molar Ratio (Activated Ligand:this compound)1 : 5 - 20A molar excess of the PEG linker is recommended to drive the reaction to completion.
pH7.2 - 8.0Optimal for NHS ester reaction with primary amines.
Temperature4°C or Room Temperature (20-25°C)Lower temperatures can be used to minimize potential protein degradation.
Reaction Time2 - 4 hours (4°C) or 1 - 2 hours (Room Temp)Reaction progress should be monitored.
Quenching Reagent1 M Tris-HCl, pH 8.0 or 1 M GlycineTo consume any unreacted NHS esters.

Table 2: Reaction Conditions for Boc Deprotection

ParameterRecommended ValueNotes
Deprotection ReagentTrifluoroacetic Acid (TFA)A strong acid is required for efficient Boc removal.
TFA Concentration25-50% in Dichloromethane (DCM)The concentration can be optimized based on the stability of the conjugate.
TemperatureRoom Temperature (20-25°C)The reaction is typically rapid at room temperature.
Reaction Time30 minutes - 2 hoursReaction progress should be monitored to ensure complete deprotection.

Experimental Protocols

Protocol 1: Coupling of this compound to a Target Protein Ligand

This protocol describes the conjugation of the primary amine of the PEG linker to a carboxyl group on the target protein ligand.

Materials:

  • Target protein ligand with an available carboxyl group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Ligand Preparation:

    • Dissolve the target protein ligand in the Reaction Buffer.

    • If necessary, perform a buffer exchange using a desalting column or dialysis to ensure the protein is in the correct buffer.

  • Activation of Carboxyl Groups:

    • Dissolve EDC and NHS in anhydrous DMF or DMSO to prepare stock solutions (e.g., 100 mM).

    • Add a 1.5-fold molar excess of EDC and a 3-fold molar excess of NHS to the protein ligand solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Conjugation Reaction:

    • Dissolve this compound in the Conjugation Buffer.

    • Add a 5 to 20-fold molar excess of the this compound solution to the activated protein ligand solution.

    • Incubate the reaction mixture at 4°C for 2-4 hours or at room temperature for 1-2 hours with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Conjugate:

    • Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

    • Monitor the elution profile by measuring the absorbance at 280 nm.

    • Pool the fractions containing the purified conjugate.

Protocol 2: Boc Deprotection of the PEGylated Ligand

This protocol outlines the removal of the Boc protecting group to expose a primary amine.

Materials:

  • Boc-protected PEGylated ligand

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Deprotection Reaction:

    • Dissolve the lyophilized Boc-protected PEGylated ligand in a solution of 25-50% TFA in anhydrous DCM.

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc group.

  • Precipitation and Washing:

    • Concentrate the reaction mixture under a stream of nitrogen or using a rotary evaporator.

    • Precipitate the deprotected conjugate by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the product and discard the supernatant.

    • Wash the pellet with cold diethyl ether to remove residual TFA.

  • Final Product Preparation:

    • Air-dry the pellet to remove residual ether.

    • Resuspend the deprotected PEGylated ligand in a suitable buffer (e.g., PBS, pH 7.4) for downstream applications.

    • Perform a final buffer exchange using a desalting column or dialysis if necessary.

Characterization of the Conjugate

Thorough characterization of the final conjugate is essential to confirm successful PEGylation and to determine the degree of modification.

Table 3: Analytical Techniques for Characterization

TechniquePurposeExpected Outcome
SDS-PAGE Assess increase in molecular weight and purity.A shift in the band to a higher apparent molecular weight compared to the unmodified ligand. The presence of smeared bands is common for PEGylated proteins.
Size-Exclusion Chromatography (SEC-HPLC) Determine purity and detect aggregation.A shift to a shorter retention time compared to the unmodified ligand, indicating an increased hydrodynamic radius.
Mass Spectrometry (ESI-MS or MALDI-TOF) Confirm the mass of the conjugate and determine the degree of PEGylation.An increase in mass corresponding to the addition of one or more this compound linkers.
¹H NMR Spectroscopy Quantify the degree of PEGylation.Integration of the PEG methylene protons relative to specific protein signals can be used to calculate the average number of PEG chains per protein.
Functional Assay Evaluate the biological activity of the ligand after conjugation.Determine if the PEGylation process has affected the ligand's ability to bind to its target or elicit a biological response.

Visualizations

experimental_workflow cluster_coupling Protocol 1: Coupling Reaction cluster_deprotection Protocol 2: Boc Deprotection ligand Target Protein Ligand (with -COOH) activation Activate with EDC/NHS ligand->activation conjugation Conjugation (pH 7.4) activation->conjugation linker This compound linker->conjugation quench Quench Reaction conjugation->quench purify_couple Purification (SEC or Dialysis) quench->purify_couple product1 Boc-PEG-Ligand purify_couple->product1 deprotection Deprotection (TFA/DCM) product1->deprotection precipitation Precipitation (Diethyl Ether) deprotection->precipitation final_product NH2-PEG-Ligand precipitation->final_product

Caption: Experimental workflow for coupling this compound to a target protein ligand.

characterization_workflow cluster_analysis Characterization start Purified Conjugate (NH2-PEG-Ligand) sds_page SDS-PAGE start->sds_page Confirm MW Shift sec_hplc SEC-HPLC start->sec_hplc Assess Purity & Aggregation mass_spec Mass Spectrometry start->mass_spec Determine Degree of PEGylation nmr ¹H NMR start->nmr Quantify PEGylation functional_assay Functional Assay start->functional_assay Evaluate Bioactivity

Caption: Workflow for the characterization of the purified protein-PEG conjugate.

References

Application Notes and Protocols for NH2-PEG8-C1-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NH2-PEG8-C1-Boc in Targeted Protein Degradation

This compound is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are a revolutionary class of therapeutic agents designed to hijack the body's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[2][3][4]

Structurally, this compound features a polyethylene glycol (PEG) chain of eight ethylene oxide units, flanked by a primary amine (NH2) and a Boc-protected amine. This design offers several advantages in PROTAC development:

  • Hydrophilicity: The PEG component enhances the aqueous solubility of the final PROTAC molecule, a crucial factor for bioavailability and cell permeability.[5]

  • Controlled Synthesis: The Boc protecting group allows for a stepwise and controlled synthesis, enabling the sequential attachment of the two key ligands.

  • Optimal Spacing: The 8-unit PEG chain provides a flexible linker of a specific length, which is a critical parameter for the efficient formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

While bifunctional linkers like this compound are central to PROTAC design, they are not typically employed in the development of "molecular glues," which are generally smaller molecules that induce protein-protein interactions without the need for such a linker.

Mechanism of Action: PROTACs Utilizing this compound

A PROTAC synthesized using the this compound linker functions by bringing a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (with this compound linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase E3->POI Polyubiquitination PROTAC->E3 Ub Ubiquitin Ub->E3 Ub Transfer Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation BCR_ABL_Pathway BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K Degradation Degradation BCR_ABL->Degradation Proliferation Cell Proliferation & Survival STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PROTAC BCR-ABL PROTAC (PEG8 Linker) PROTAC->BCR_ABL targets KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) KRAS Mutant KRAS RTK->KRAS RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K Degradation Degradation KRAS->Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cancer Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PROTAC KRAS PROTAC (PEG8 Linker) PROTAC->KRAS targets AR_Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR binds ARE Androgen Response Element (ARE) AR->ARE binds to Degradation Degradation AR->Degradation Gene_Expression Target Gene Expression ARE->Gene_Expression regulates Proliferation Prostate Cancer Cell Growth Gene_Expression->Proliferation PROTAC AR PROTAC (PEG8 Linker) PROTAC->AR targets PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Final Amide Coupling POI_Ligand POI Ligand-COOH Intermediate POI-PEG8-C1-Boc POI_Ligand->Intermediate Linker This compound Linker->Intermediate Intermediate_deprotect POI-PEG8-C1-Boc Amine_Intermediate POI-PEG8-C1-NH2 Intermediate_deprotect->Amine_Intermediate Amine_Intermediate_final POI-PEG8-C1-NH2 Final_PROTAC Final PROTAC Amine_Intermediate_final->Final_PROTAC E3_Ligand E3 Ligase Ligand-COOH E3_Ligand->Final_PROTAC Western_Blot_Workflow Cell_Culture 1. Cell Seeding & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to membrane) SDS_PAGE->Transfer Immunoblot 6. Immunoblotting Transfer->Immunoblot Detection 7. Detection & Analysis Immunoblot->Detection

References

Application Notes and Protocols for Experimental Design of PROTACs Utilizing PEG8 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of PEG8 Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to co-opt the body's own cellular disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three essential components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] This tripartite structure facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] Once this complex is formed, the E3 ligase ubiquitinates the target protein, marking it for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's success, influencing its efficacy and drug-like properties. Its length, chemical composition, flexibility, and attachment points can significantly impact the stability of the ternary complex, as well as the PROTAC's solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their advantageous properties. They enhance the aqueous solubility of the molecule, which is often a challenge for large PROTACs.

A PEG8 linker, containing eight ethylene glycol units, often serves as an excellent starting point in a PROTAC design strategy. This moderate length provides sufficient flexibility to allow the PROTAC to adopt the necessary conformation for productive ternary complex formation, bridging the target protein and E3 ligase effectively. While linker length often requires optimization for each specific target and E3 ligase pair, starting with a PEG8 linker provides a robust baseline for evaluating initial degradation activity before exploring shorter or longer variants.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental cascade is crucial for the rational design of PROTAC experiments.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (PEG8 Linker) POI_PROTAC POI-PROTAC PROTAC->POI_PROTAC Binds E3_PROTAC E3-PROTAC PROTAC->E3_PROTAC Binds POI Target Protein (POI) POI->POI_PROTAC E3 E3 Ubiquitin Ligase E3->E3_PROTAC Ternary POI - PROTAC - E3 POI_PROTAC->Ternary E3_PROTAC->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degrades Experimental_Workflow cluster_design Design & Synthesis cluster_invitro Biophysical & Biochemical Assays (In Vitro) cluster_incell Cell-Based Assays cluster_invivo Preclinical Evaluation (In Vivo) Start PROTAC Design (Warhead + PEG8 Linker + E3 Ligand) Synth Synthesis & Purification Start->Synth Ternary Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Synth->Ternary Characterize Ubiquitination Ubiquitination Assay (e.g., In-Cell Western) Ternary->Ubiquitination Degradation Degradation Assay (DC50 & Dmax Determination) Ubiquitination->Degradation Validate in Cells Viability Cell Viability Assay (e.g., MTT, CTG) Degradation->Viability PK Pharmacokinetics (PK) & Pharmacodynamics (PD) Viability->PK Lead Optimization Efficacy In Vivo Efficacy Studies PK->Efficacy

References

Application Notes and Protocols for Cell Permeability Assays of NH2-PEG8-C1-Boc Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The physicochemical properties of PROTACs, particularly their high molecular weight and large polar surface area, present significant challenges to their ability to cross cellular membranes and reach their intracellular targets.[1][3] Therefore, the accurate assessment of cell permeability is a critical step in the development of effective PROTAC therapeutics.

This document provides detailed application notes and protocols for key assays used to evaluate the cell permeability of PROTACs, with a specific focus on those incorporating an NH2-PEG8-C1-Boc linker. This linker is a polyethylene glycol (PEG)-based linker used to connect the two ligands in a PROTAC molecule.

Key Cell Permeability Assays for PROTACs

The two most common and informative assays for assessing the permeability of PROTACs are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Application Note:

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It measures the ability of a compound to diffuse across an artificial lipid membrane, providing a measure of its passive diffusion characteristics. For PROTACs, which often have low passive permeability, PAMPA can be a useful initial screen to identify compounds with favorable physicochemical properties for membrane traversal. However, it is important to note that PAMPA does not account for active transport or efflux mechanisms, which can be significant for PROTACs. Therefore, results from PAMPA should be interpreted with caution and ideally be confirmed with cell-based assays. The recovery of PROTACs in the PAMPA assay can be moderate, typically in the range of 40-80%.

Illustrative Data Presentation:

The following table summarizes hypothetical quantitative data for a PROTAC containing an this compound linker, illustrating how data can be structured for easy comparison.

Compound IDLinkerApparent Permeability (Papp) (10⁻⁶ cm/s)Recovery (%)
PROTAC-PEG8-1This compound0.565
PROTAC-PEG8-2This compound0.872
PROTAC-Alkyl-1C8 Alkyl1.285
Verapamil (Control)N/A>10>90

Note: This data is for illustrative purposes only and does not represent actual experimental values.

Experimental Protocol:

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_solution Prepare PROTAC stock solution (e.g., 10 mM in DMSO) add_protac Add PROTAC solution to donor plate wells prep_solution->add_protac prep_buffer Prepare assay buffer (e.g., PBS pH 7.4) add_buffer Add buffer to acceptor plate wells prep_buffer->add_buffer prep_membrane Coat donor plate with artificial membrane solution prep_membrane->add_protac assemble_plate Assemble donor and acceptor plates add_protac->assemble_plate add_buffer->assemble_plate incubate Incubate at room temperature (e.g., 4-18 hours) assemble_plate->incubate measure_conc Measure PROTAC concentration in donor and acceptor wells (LC-MS/MS) incubate->measure_conc calculate_papp Calculate Papp and Recovery measure_conc->calculate_papp

  • Materials:

    • PROTAC stock solution (e.g., 10 mM in DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Artificial membrane solution (e.g., 2% dodecane solution of a phospholipid mixture)

    • 96-well donor and acceptor plates

    • LC-MS/MS system for analysis

  • Procedure:

    • Prepare the PROTAC working solution by diluting the stock solution in PBS to the desired concentration (e.g., 100 µM).

    • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

    • Add the PROTAC working solution to the wells of the donor plate.

    • Add fresh PBS to the wells of the acceptor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the buffer in the acceptor wells.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

    • After incubation, separate the plates and collect samples from both the donor and acceptor wells.

    • Determine the concentration of the PROTAC in each sample using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) and the percentage of recovery.

Caco-2 Permeability Assay

Application Note:

The Caco-2 permeability assay is a cell-based assay that provides a more comprehensive assessment of a compound's permeability by utilizing a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay can evaluate passive diffusion, active transport, and efflux mechanisms. For PROTACs, the Caco-2 assay is crucial for identifying whether a compound is a substrate for efflux transporters, a common reason for poor cell permeability. The assay measures permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B efflux ratio greater than 2 is indicative of active efflux. Due to the nature of PROTACs, modifications to the standard Caco-2 protocol, such as the addition of bovine serum albumin (BSA) to the assay buffer, may be necessary to improve recovery and obtain more reliable data.

Illustrative Data Presentation:

The following table presents hypothetical data for a PROTAC containing an this compound linker in a Caco-2 assay.

Compound IDLinkerPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
PROTAC-PEG8-1This compound0.31.55.0
PROTAC-PEG8-2This compound0.51.02.0
PROTAC-Alkyl-1C8 Alkyl0.91.11.2
Talinolol (Control)N/A<0.5>5.0>10

Note: This data is for illustrative purposes only and does not represent actual experimental values.

Experimental Protocol:

Caco2_Workflow cluster_cell_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21-25 days to form a monolayer seed_cells->culture_cells check_integrity Measure TEER to confirm monolayer integrity culture_cells->check_integrity add_protac_A Add PROTAC to apical (A) side for A-B transport check_integrity->add_protac_A add_protac_B Add PROTAC to basolateral (B) side for B-A transport check_integrity->add_protac_B prep_protac Prepare PROTAC dosing solution in transport buffer prep_protac->add_protac_A prep_protac->add_protac_B incubate Incubate at 37°C, 5% CO2 (e.g., 2 hours) add_protac_A->incubate add_protac_B->incubate collect_samples Collect samples from receiver compartments incubate->collect_samples measure_conc Quantify PROTAC concentration (LC-MS/MS) collect_samples->measure_conc calculate_papp Calculate Papp (A-B), Papp (B-A), and Efflux Ratio measure_conc->calculate_papp

  • Materials:

    • Caco-2 cells

    • Transwell inserts (e.g., 24-well)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

    • PROTAC stock solution (e.g., 10 mM in DMSO)

    • LC-MS/MS system for analysis

  • Procedure:

    • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Prepare the PROTAC dosing solution by diluting the stock solution in transport buffer to the final desired concentration (e.g., 1-10 µM).

    • For A-B permeability:

      • Remove the culture medium from the apical and basolateral compartments.

      • Add the PROTAC dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • For B-A permeability:

      • Remove the culture medium from the apical and basolateral compartments.

      • Add the PROTAC dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with 5% CO2 for a specified time (e.g., 2 hours).

    • At the end of the incubation, collect samples from the receiver compartments.

    • Analyze the concentration of the PROTAC in the samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficients for both A-B and B-A directions and the efflux ratio.

PROTAC Signaling and Degradation Pathway

PROTAC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cell Permeation Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC_in->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Target Protein Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

The efficacy of a PROTAC is dependent on its ability to first permeate the cell membrane to reach its intracellular targets. Once inside the cell, the PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Conclusion

The assessment of cell permeability is a cornerstone of PROTAC development. The PAMPA and Caco-2 assays provide complementary information on the passive and active transport mechanisms governing a PROTAC's ability to enter cells. For PROTACs containing hydrophilic linkers such as this compound, a thorough evaluation using both assays is essential to understand and optimize their drug-like properties for successful therapeutic application.

References

Application Notes and Protocols for In Vitro Degradation Assay of NH2-PEG8-C1-Boc PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3] This approach offers a powerful strategy for targeting proteins that have been traditionally considered "undruggable."

The NH2-PEG8-C1-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs. The PEG component provides flexibility and favorable physicochemical properties, while the terminal amine and Boc-protected carboxyl groups allow for covalent attachment to the target and E3 ligase ligands, respectively. This document provides detailed protocols for assessing the in vitro degradation efficacy of PROTACs utilizing this linker.

Signaling Pathway of PROTAC Action

The fundamental mechanism of action for a PROTAC, including one synthesized with an this compound linker, involves co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule acts as a bridge to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome.

PROTAC_Signaling_Pathway PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Protein Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Protein->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Several assays can be employed to evaluate the in vitro efficacy of a PROTAC. Western blotting is a fundamental technique to quantify the reduction in target protein levels. More advanced methods like NanoBRET and HiBiT assays can provide real-time kinetic data on ternary complex formation and protein degradation in live cells.

Protocol 1: Western Blot for Quantification of Protein Degradation

This protocol details the steps to measure the decrease in target protein levels following treatment with the this compound PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • This compound PROTAC

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows them to be in the logarithmic growth phase (70-80% confluency) at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete cell culture medium.

    • Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_data_analysis Data Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (Dose-Response/Time-Course) Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification Sample_Boiling Sample Preparation (Laemmli Buffer & Boil) Protein_Quantification->Sample_Boiling SDS_PAGE SDS-PAGE Sample_Boiling->SDS_PAGE Transfer Protein Transfer (PVDF/NC) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization Calculation Calculate % Degradation Normalization->Calculation DC50_Dmax Determine DC50 & Dmax Calculation->DC50_Dmax

Figure 2: Experimental workflow for Western blot analysis.
Protocol 2: HiBiT Assay for Real-Time Protein Degradation Kinetics

This protocol utilizes the HiBiT protein tagging system to monitor the degradation of a target protein in real-time within live cells. This requires a cell line where the endogenous target protein is tagged with the 11-amino-acid HiBiT peptide.

Materials:

  • HiBiT knock-in cell line for the target protein

  • LgBiT protein

  • Nano-Glo® Live Cell Assay System

  • Luminometer plate reader

  • This compound PROTAC and vehicle control

Methodology:

  • Cell Seeding: Seed the HiBiT knock-in cells in a white, clear-bottom 96-well plate.

  • PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC and vehicle control.

  • Luminescence Measurement:

    • Add the LgBiT protein and Nano-Glo® substrate to the wells according to the manufacturer's protocol.

    • Measure luminescence at various time points to monitor the kinetics of protein degradation.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle control at each time point.

    • Plot the normalized luminescence over time to visualize degradation kinetics.

    • From endpoint or kinetic data, calculate DC50 and Dmax values.

Data Presentation

Quantitative data from the in vitro degradation assays should be summarized in tables for clear comparison.

Table 1: Dose-Response of Target Protein Degradation by this compound PROTAC

PROTAC Concentration (nM) % Degradation (vs. Vehicle) Standard Deviation
0 (Vehicle) 0 0
1 15.2 ± 2.1
10 48.9 ± 3.5
100 85.6 ± 1.8
1000 88.1 ± 2.3

| 10000 | 87.5 | ± 2.5 |

Table 2: Degradation Parameters for this compound PROTAC

Parameter Value
DC50 12.5 nM

| Dmax | 88% |

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the in vitro efficacy of PROTACs constructed with an this compound linker. By quantifying target protein degradation through methods such as Western blotting and HiBiT assays, researchers can effectively determine key parameters like DC50 and Dmax, which are crucial for the development and optimization of novel protein degraders.

References

Troubleshooting & Optimization

Technical Support Center: NH2-PEG8-C1-Boc Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of NH2-PEG8-C1-Boc conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule containing a terminal amine (NH2) group, an eight-unit polyethylene glycol (PEG) chain, and a Boc-protected amine. The PEG spacer is hydrophilic and is incorporated to improve the solubility and pharmacokinetic properties of the conjugated molecule.[1][2] These types of linkers are commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells.[3]

Q2: What are the general solubility properties of this compound?

The PEG component of the linker enhances aqueous solubility.[1][2] However, the overall solubility of the conjugate will depend on the properties of the molecule it is attached to. A similar compound, t-boc-N-amido-PEG8-amine, is reported to be soluble in water, DMSO, DCM, and DMF. Another related compound, Boc-NH-PEG8-CH2CH2NH2, has a reported solubility of 100 mg/mL in DMSO.

Q3: Why is my this compound conjugate difficult to dissolve?

Solubility issues can arise from several factors:

  • Properties of the Conjugated Molecule: If the molecule conjugated to the PEG linker is highly hydrophobic, it can significantly reduce the overall solubility of the conjugate.

  • Choice of Solvent: Not all solvents are suitable for dissolving PEGylated compounds. The polarity and nature of the solvent play a crucial role.

  • Aggregation: PEG chains, particularly at higher concentrations, can sometimes aggregate in solution, making them difficult to dissolve.

  • Purity of the Compound: Impurities from the synthesis or handling can affect solubility.

Q4: Can I heat the solution to improve the solubility of my conjugate?

Gentle heating can be an effective method to dissolve PEGylated compounds that are slow to dissolve at room temperature. However, it is crucial to be cautious as excessive heat can lead to the degradation of the conjugate, especially if it contains thermally sensitive functional groups.

Troubleshooting Guide

Issue: Poor or Incomplete Dissolution of this compound Conjugate

This guide provides a systematic approach to troubleshoot and improve the solubility of your this compound conjugate.

Workflow for Troubleshooting Solubility Issues

G start Start: Conjugate does not dissolve check_solvent Step 1: Verify Solvent Choice (See Table 1 for recommended solvents) start->check_solvent try_sonication Step 2: Apply Gentle Sonication check_solvent->try_sonication If still not dissolved end_success Success: Conjugate Dissolved check_solvent->end_success Dissolved gentle_heating Step 3: Gentle Heating (e.g., 30-40°C) try_sonication->gentle_heating If still not dissolved try_sonication->end_success Dissolved use_cosolvent Step 4: Use a Co-solvent System (e.g., DMSO/Water, DMF/Water) gentle_heating->use_cosolvent If still not dissolved gentle_heating->end_success Dissolved check_ph Step 5: Adjust pH (if applicable) (For conjugates with ionizable groups) use_cosolvent->check_ph If still not dissolved use_cosolvent->end_success Dissolved check_ph->end_success Dissolved end_fail Further Investigation Required: - Purity Analysis (LC-MS, NMR) - Formulation Development check_ph->end_fail If still not dissolved

Caption: A step-by-step workflow for troubleshooting solubility problems.

Quantitative Data

Table 1: Solubility of Structurally Similar PEG8-Boc Compounds in Common Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)High (e.g., 100 mg/mL for a similar compound)Recommended for initial stock solutions. Hygroscopic, use freshly opened DMSO.
Dimethylformamide (DMF)SolubleGood alternative to DMSO.
Dichloromethane (DCM)SolubleUseful for subsequent synthetic steps.
Acetonitrile (ACN)SolubleAnother option for organic-phase reactions.
WaterVariableSolubility is highly dependent on the conjugated molecule. The PEG8 chain enhances aqueous solubility.
Phosphate-Buffered Saline (PBS)VariableSimilar to water, solubility depends on the conjugate.
Ethanol/MethanolGenerally SolubleCan be used, but solubility might be lower than in DMSO or DMF.

Disclaimer: The solubility data is based on structurally similar compounds. It is recommended to perform small-scale solubility tests with your specific conjugate.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the standard procedure for preparing a stock solution of an this compound conjugate in an organic solvent like DMSO.

Workflow for Preparing a Stock Solution

G start Start: Prepare Stock Solution weigh 1. Weigh the required mass of the conjugate. start->weigh add_solvent 2. Add the calculated volume of solvent (e.g., DMSO). weigh->add_solvent vortex 3. Vortex the solution until the conjugate is dissolved. add_solvent->vortex sonicate 4. If needed, sonicate for 5-10 minutes. vortex->sonicate store 5. Store the solution at the recommended temperature (e.g., -20°C or -80°C). sonicate->store end Stock Solution Ready store->end

Caption: A standard workflow for preparing a stock solution of the conjugate.

Detailed Steps:

  • Calculate the required mass: Based on the desired concentration and volume of the stock solution, calculate the mass of the this compound conjugate needed.

  • Weigh the conjugate: Accurately weigh the calculated mass of the conjugate in a suitable vial.

  • Add solvent: Add the calculated volume of the chosen solvent (e.g., DMSO) to the vial.

  • Dissolve: Vortex the solution vigorously. If the conjugate does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Once fully dissolved, store the stock solution at the recommended temperature, typically -20°C or -80°C, to prevent degradation. For stock solutions in DMSO, it is recommended to store them at -80°C for long-term stability.

Protocol 2: Improving Solubility with a Co-solvent System

This protocol is for instances where the conjugate has poor solubility in a single solvent system.

Materials:

  • This compound conjugate

  • Primary organic solvent (e.g., DMSO, DMF)

  • Aqueous buffer (e.g., PBS, deionized water)

  • Vortex mixer

Procedure:

  • Initial Dissolution: Dissolve the this compound conjugate in a minimal amount of the primary organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Dilution: While vortexing, slowly add the aqueous buffer to the concentrated stock solution in a dropwise manner.

  • Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, continue adding the aqueous buffer until the desired final concentration is reached.

  • Precipitation: If precipitation occurs, you may need to try a different co-solvent ratio or an alternative co-solvent.

Factors Influencing Solubility of this compound Conjugates

The solubility of your final conjugate is a result of the interplay between different molecular features.

G cluster_0 Factors Increasing Solubility cluster_1 Factors Decreasing Solubility Solubility Overall Conjugate Solubility PEG8 Hydrophilic PEG8 Chain PEG8->Solubility Ionizable_Groups_Aq Ionizable Groups (in aqueous buffer) Ionizable_Groups_Aq->Solubility Hydrophobic_Payload Hydrophobic Conjugated Molecule Hydrophobic_Payload->Solubility Boc_Group Hydrophobic Boc-Protecting Group Boc_Group->Solubility

Caption: Key molecular factors that influence the overall solubility of the conjugate.

References

Technical Support Center: Troubleshooting Failed NH2-PEG8-C1-Boc Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during NH2-PEG8-C1-Boc conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction pathway for a typical this compound conjugation?

The primary amine of the this compound linker acts as a nucleophile, attacking an electrophilic functional group on the molecule you intend to conjugate. A very common strategy involves the use of N-hydroxysuccinimide (NHS) esters, which react with the primary amine to form a stable amide bond.[1][2][3][4][5] The Boc (tert-butoxycarbonyl) group is a protecting group on the other end of your target molecule, which can be removed later under acidic conditions to reveal a free amine for subsequent reactions.

Q2: Why is my conjugation yield consistently low?

Several factors can contribute to low conjugation yield. The most common culprits include:

  • Hydrolysis of the activated ester (e.g., NHS ester): NHS esters are highly susceptible to hydrolysis in aqueous solutions, especially at alkaline pH. This competing reaction deactivates your molecule before it can conjugate with the PEG linker.

  • Suboptimal pH: The reaction between an NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5. At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the rate of NHS-ester hydrolysis increases significantly.

  • Presence of competing nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your PEG linker for the activated ester, drastically reducing your yield.

  • Poor reagent solubility: If either the PEG linker or your target molecule is not fully dissolved, the reaction will be inefficient.

  • Steric hindrance: The accessibility of the reactive sites on both the PEG linker and the target molecule can impact the reaction rate.

Q3: How can I confirm that the conjugation reaction has been successful?

A combination of analytical techniques is typically employed to verify a successful conjugation:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the increase in molecular weight corresponding to the addition of the PEG linker.

  • High-Performance Liquid Chromatography (HPLC): A shift in retention time compared to the starting materials is indicative of a successful conjugation. HPLC can also be used to assess the purity of the conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR can be used to identify characteristic peaks of the PEG chain and the conjugated molecule in the final product.

Q4: What are the best practices for storing and handling amine-reactive reagents?

To maintain the reactivity of your reagents, particularly NHS esters, proper storage and handling are critical:

  • Storage: Store reagents in a cool, dry place, protected from moisture. A desiccator is highly recommended.

  • Stock Solutions: If the reagent is not soluble in your aqueous reaction buffer, dissolve it in a dry, amine-free organic solvent like DMSO or DMF immediately before use.

  • Equilibration: Always allow the reagent vial to equilibrate to room temperature before opening to prevent water condensation on the cold powder.

Troubleshooting Guides

Problem 1: Low or No Conjugation Product Observed
Possible Cause Recommended Solution
Hydrolysis of NHS Ester Prepare stock solutions of the NHS ester in anhydrous DMSO or DMF immediately before use. Ensure the reaction buffer pH is within the optimal range (7.2-8.5).
Incorrect Buffer Composition Use amine-free buffers such as PBS, HEPES, or borate buffer. Avoid buffers containing Tris or glycine.
Suboptimal pH Carefully check and adjust the pH of your reaction mixture to be within the 7.2-8.5 range.
Poor Reagent Solubility Ensure both the PEG linker and the target molecule are fully dissolved. Consider using a co-solvent like DMSO or DMF if necessary.
Inactive Reagent Test the reactivity of your NHS ester. A simple method involves measuring the absorbance at 260 nm before and after intentional hydrolysis with a strong base. An increase in absorbance indicates the presence of active NHS ester.
Problem 2: Incomplete Boc Deprotection
Possible Cause Recommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of trifluoroacetic acid (TFA). A common starting point is 20-50% TFA in dichloromethane (DCM).
Inadequate Reaction Time or Temperature Extend the reaction time and monitor the progress using TLC or LC-MS. Most deprotections are carried out at room temperature.
Steric Hindrance The bulky PEG chain may hinder the approach of the acid. Consider longer reaction times or gentle heating.
Solvent Issues Ensure the chosen solvent (e.g., DCM) provides good solubility for your PEGylated compound.
Problem 3: Difficulty in Purifying the Final Conjugate
Possible Cause Recommended Solution
High Polarity of the PEGylated Product Standard normal-phase silica gel chromatography may not be effective.
Similar Properties of Starting Material and Product Consider alternative purification methods if the product and starting materials have similar polarities.
Presence of Unreacted PEG Size exclusion chromatography (SEC) can be effective at removing unreacted PEG and other low molecular weight by-products.
Isomer Separation Ion-exchange chromatography (IEX) can be used to separate positional isomers of the same degree of PEGylation.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for this compound Conjugation to an NHS-Activated Molecule
  • Prepare Protein/Molecule Solution: Dissolve your molecule containing the NHS ester in an amine-free buffer (e.g., PBS, pH 7.4).

  • Prepare PEG Linker Solution: Immediately before use, dissolve the this compound linker in the reaction buffer.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the PEG linker solution to the NHS-activated molecule solution. Mix gently and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench Reaction (Optional but Recommended): Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from excess PEG linker and byproducts using an appropriate chromatography method such as size exclusion chromatography (SEC) or reverse-phase HPLC.

  • Analysis: Analyze the purified product using MS, HPLC, and/or NMR to confirm successful conjugation.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_mol Prepare NHS-activated molecule in amine-free buffer conjugate Mix and incubate (2h @ RT or O/N @ 4°C) prep_mol->conjugate prep_peg Prepare this compound in reaction buffer prep_peg->conjugate quench Quench with Tris or Glycine conjugate->quench purify Purify conjugate (SEC or RP-HPLC) quench->purify analyze Analyze product (MS, HPLC, NMR) purify->analyze

Caption: Workflow for conjugating this compound to an NHS-activated molecule.

Protocol 2: Boc Deprotection
  • Dissolve Conjugate: Dissolve the Boc-protected PEG conjugate in a suitable solvent such as dichloromethane (DCM).

  • Add Deprotecting Agent: Add trifluoroacetic acid (TFA) to a final concentration of 20-50%.

  • Incubate: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Remove Acid: Evaporate the solvent and TFA under reduced pressure.

  • Purification: Purify the deprotected conjugate, often by precipitation with a non-polar solvent like diethyl ether or by HPLC.

G cluster_deprotection Boc Deprotection cluster_workup Workup & Purification dissolve Dissolve Boc-protected conjugate in DCM add_tfa Add 20-50% TFA dissolve->add_tfa incubate Incubate at RT (1-2 hours) add_tfa->incubate evaporate Evaporate solvent and TFA incubate->evaporate purify Purify deprotected conjugate evaporate->purify

Caption: General workflow for the Boc deprotection of a PEGylated conjugate.

Troubleshooting Logic Tree for Low Conjugation Yield

G cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low Conjugation Yield check_reagent_activity Is the NHS-ester active? start->check_reagent_activity hydrolysis NHS-ester hydrolyzed check_reagent_activity->hydrolysis No solubility Are all reagents fully dissolved? check_reagent_activity->solubility Yes use_fresh_reagent Use fresh reagent; prepare stock solution immediately before use hydrolysis->use_fresh_reagent improve_solubility Improve solubility (e.g., add co-solvent) solubility->improve_solubility No check_buffer Is the buffer amine-free? solubility->check_buffer Yes wrong_buffer Buffer contains amines (e.g., Tris, Glycine) check_buffer->wrong_buffer No check_ph Is the pH between 7.2 and 8.5? check_buffer->check_ph Yes change_buffer Use amine-free buffer (PBS, HEPES, Borate) wrong_buffer->change_buffer adjust_ph Adjust pH check_ph->adjust_ph No

Caption: A logical flowchart for troubleshooting low yield in PEGylation reactions.

References

Technical Support Center: Optimizing Boc Deprotection of NH2-PEG8-C1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Boc deprotection of NH2-PEG8-C1-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and best practices to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Boc deprotection?

A1: The Boc (tert-butoxycarbonyl) group is an acid-labile protecting group for amines.[1][2] The deprotection is an acid-catalyzed carbamate hydrolysis.[2] The process involves protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA), followed by the loss of a stable tert-butyl cation.[3] This results in the formation of a carbamic acid intermediate, which readily decarboxylates (loses CO2) to yield the free amine.[4] The final product is typically obtained as an ammonium salt of the acid used for deprotection (e.g., a TFA salt).

Q2: What are the most common reagents and solvents used for Boc deprotection of PEG compounds?

A2: The most common method for Boc deprotection is the use of trifluoroacetic acid (TFA) in a suitable organic solvent. Dichloromethane (DCM) is a frequently used solvent due to its ability to dissolve both the PEGylated compound and TFA. A solution of 20-50% TFA in DCM is a typical starting point for this reaction. Other acidic systems, such as 4M HCl in 1,4-dioxane, can also be employed.

Q3: How can I monitor the progress of the deprotection reaction?

A3: It is crucial to monitor the reaction to ensure complete removal of the Boc group while minimizing exposure to harsh acidic conditions. Common analytical techniques for monitoring include:

  • Thin Layer Chromatography (TLC): The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Rf value on a silica gel plate. The spots can be visualized using a suitable stain like ninhydrin for primary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for the monitoring of the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.

  • ¹H NMR Spectroscopy: Successful deprotection can be confirmed by the disappearance of the singlet signal corresponding to the nine protons of the tert-butyl group, which typically appears around 1.4 ppm.

Q4: What are potential side reactions during Boc deprotection and how can I mitigate them?

A4: A primary side reaction is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation generated during the deprotection. Electron-rich aromatic rings and certain amino acid side chains are particularly susceptible. To prevent this, "scavengers" can be added to the reaction mixture to trap the tert-butyl cations. Common scavengers include triisopropylsilane (TIS) and phenol. Another potential issue is the partial cleavage of other acid-sensitive protecting groups or linkers if present in the molecule. Careful selection of reaction conditions and monitoring is key to avoiding this.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Incomplete Deprotection 1. Insufficient Acid Strength or Concentration: The acid may be too weak or its concentration too low to effectively cleave the Boc group. 2. Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion due to insufficient time or low temperature. 3. Poor Solubility: The PEGylated compound may not be fully dissolved in the chosen solvent, limiting its accessibility to the acid. 4. Steric Hindrance: The bulky PEG chain can sometimes hinder the approach of the acid to the Boc-protected amine.1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM). 2. Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane. 3. Extend the reaction time and continue to monitor progress by TLC or LC-MS. 4. While many deprotections are performed at room temperature, gentle heating may be required for some substrates. 5. Ensure the solvent fully dissolves the starting material.
Observation of Side Products 1. Alkylation by tert-butyl cation: The tert-butyl cation generated can react with nucleophilic functional groups. 2. Degradation of other functional groups: Other acid-sensitive groups in the molecule may be cleaved under the reaction conditions.1. Add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v) to the reaction mixture to trap the tert-butyl cations. 2. Use the mildest effective acidic conditions and monitor the reaction closely to avoid prolonged exposure to the acid.
Difficulty in Product Isolation/Purification 1. Residual TFA: Trifluoroacetic acid can be difficult to remove completely and can interfere with subsequent reactions. 2. Product Solubility: The deprotected PEG-amine may have different solubility characteristics than the starting material.1. After removing the bulk of the TFA by rotary evaporation, co-evaporate the residue with a solvent like toluene (3x) to azeotropically remove residual TFA. 2. For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Be cautious as CO2 evolution will occur. 3. Precipitation of the TFA salt of the product by adding a non-polar solvent like diethyl ether can be an effective purification step.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM
  • Dissolution: Dissolve the Boc-NH-PEG8-C1-Boc in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve the desired final concentration (e.g., 20-50% v/v). If necessary, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed (typically 1-2 hours).

  • Work-up:

    • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • TFA Removal: Co-evaporate the residue with toluene (3 times) to remove residual traces of TFA. The resulting product will be the TFA salt of the amine.

    • Neutralization (Optional): If the free amine is required, dissolve the residue in DCM and carefully wash with a saturated aqueous sodium bicarbonate solution until the aqueous layer is basic. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: Analytical Monitoring by HPLC
  • Calibration: Prepare a calibration curve using known concentrations of the starting material and the expected product.

  • Sampling: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.

  • Analysis: Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column) and analyze the chromatogram to determine the relative peak areas of the starting material and the product.

Quantitative Data Summary

The following table summarizes common reaction conditions for Boc deprotection based on literature. Yields are highly substrate-dependent and should be optimized for this compound.

ParameterValue RangeSolventTemperatureTypical Reaction TimeReference(s)
TFA Concentration 20-50% (v/v)Dichloromethane (DCM)0°C to Room Temp30 min - 2 hours
HCl Concentration 4 M1,4-DioxaneRoom Temp1 - 4 hours
Scavenger (TIS) 2.5-5% (v/v)Dichloromethane (DCM)0°C to Room Temp30 min - 2 hours

Note: Room Temperature is typically considered 20-25°C.

Visual Guides

Boc Deprotection Troubleshooting Workflow

Boc_Deprotection_Troubleshooting start Start: Boc Deprotection Reaction monitor Monitor Reaction (TLC, LC-MS) start->monitor incomplete Incomplete Reaction? monitor->incomplete complete Reaction Complete incomplete->complete No increase_acid Increase Acid Conc. or Time incomplete->increase_acid Yes check_solubility Check Solubility incomplete->check_solubility Yes side_products Side Products Observed? workup Proceed to Work-up & Purification side_products->workup No add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes (Alkylation) optimize_conditions Optimize Conditions (Milder Acid, Shorter Time) side_products->optimize_conditions Yes (Degradation) complete->side_products end End: Purified Product workup->end increase_acid->monitor check_solubility->monitor add_scavenger->start Restart Reaction optimize_conditions->start Restart Reaction

Caption: Troubleshooting workflow for Boc deprotection.

Logical Relationship of Deprotection Steps

Deprotection_Steps start_material Boc-Protected PEG-Amine in DCM acid_addition Add TFA (20-50%) +/- Scavenger (TIS) at 0°C to RT start_material->acid_addition reaction Stir for 1-2h (Monitor by TLC/LC-MS) acid_addition->reaction evaporation Evaporate Solvent & Excess TFA reaction->evaporation azeotrope Azeotrope with Toluene (3x) evaporation->azeotrope tfa_salt Product as TFA Salt azeotrope->tfa_salt neutralization Optional: Neutralize with NaHCO3(aq) tfa_salt->neutralization neutralization->tfa_salt No free_amine Product as Free Amine neutralization->free_amine Yes

Caption: Step-by-step experimental workflow for Boc deprotection.

References

Technical Support Center: Amine Coupling with NH2-PEG8-C1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NH2-PEG8-C1-Boc in amine coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the structure and primary reactive group of this compound?

A1: this compound is a heterobifunctional PEG linker. It contains a free primary amine (-NH2) at one end and a Boc (tert-butyloxycarbonyl) protected primary amine at the other, connected by an 8-unit polyethylene glycol (PEG) chain. The "C1" typically denotes a single carbon spacer, often as part of an amide linkage from its synthesis. The primary reactive group for the coupling reactions discussed here is the terminal primary amine. The Boc group is a protecting group that prevents the other amine from reacting until it is intentionally removed.[1][2]

Q2: What is the main purpose of the Boc protecting group?

A2: The Boc group protects one of the terminal amines, allowing for selective reaction at the unprotected primary amine. This ensures that the PEG linker is incorporated in a specific orientation. The Boc group is stable under many reaction conditions but can be removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a free amine for subsequent functionalization.[3][4][5]

Q3: What are the most common methods for coupling a molecule to the primary amine of this compound?

A3: A common method is to react a molecule containing a carboxylic acid with the primary amine of the PEG linker using a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC/NHS chemistry activates the carboxylic acid to form a more stable NHS ester, which then efficiently reacts with the primary amine of the PEG linker to form a stable amide bond.

Q4: What are the primary side reactions to be aware of during the amine coupling process?

A4: The main side reactions include:

  • Hydrolysis of the activated ester: If you are using an activated species like an NHS ester to react with the amine, it can hydrolyze in aqueous solutions, rendering it inactive.

  • Premature deprotection of the Boc group: Exposure to acidic conditions can cause the Boc group to be removed, exposing the second primary amine and allowing for unintended reactions.

  • Intermolecular crosslinking: If the molecule you are coupling has multiple reactive sites, or if the Boc group is prematurely removed, it can lead to the formation of larger aggregates through crosslinking of multiple molecules and PEG linkers.

  • Formation of N-acylisourea byproduct: In carbodiimide-mediated couplings, the activated O-acylisourea intermediate can rearrange to a stable N-acylisourea, which is unreactive towards amines. The addition of NHS helps to minimize this side reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no coupling yield Hydrolysis of activated carboxyl groups (e.g., NHS-ester). The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.- Perform the reaction at a slightly acidic to neutral pH (pH 7.2-8.0) to balance amine reactivity and ester stability. - Use freshly prepared activated molecules. - Increase the molar excess of the activated molecule relative to the this compound. A starting point is a 2- to 5-fold molar excess of the NHS-activated molecule.
Inactive coupling reagents (EDC/NHS). - Use fresh, high-quality EDC and NHS. Store them desiccated at 4°C. - Allow reagents to come to room temperature before opening to prevent condensation.
Suboptimal pH for the reaction. - For EDC/NHS coupling, activate the carboxylic acid at a pH of 4.5-6.0, then increase the pH to 7.2-8.0 for the reaction with the amine.
Steric hindrance. The PEG chain can sterically hinder the reaction.- Increase the reaction time and/or temperature. - Increase the molar ratio of the reactants.
Formation of aggregates or precipitate Intermolecular crosslinking. This can occur if the molecule being coupled has multiple reactive sites or if the Boc group is prematurely removed.- Ensure your reaction conditions are not acidic to prevent premature Boc deprotection. - If your molecule has multiple reactive sites, consider using a larger excess of the this compound linker to favor mono-conjugation.
Low solubility of the conjugate. - Perform the reaction in a suitable co-solvent (e.g., DMSO, DMF) if your molecules have limited aqueous solubility.
Presence of unexpected byproducts in analysis (e.g., Mass Spectrometry) Premature deprotection of the Boc group. This will result in a product with a free amine at both ends, or di-substituted products.- Strictly maintain a neutral or slightly basic pH during the coupling reaction. - Avoid high temperatures for prolonged periods.
Formation of N-acylisourea. This is a common byproduct in EDC-mediated couplings without NHS.- Always use NHS or Sulfo-NHS in conjunction with EDC to convert the reactive O-acylisourea intermediate to a more stable amine-reactive NHS ester.
Reaction with buffer components. - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the desired reaction. Use phosphate, borate, or HEPES buffers.

Data Presentation

Table 1: Effect of pH on the Hydrolysis of NHS Esters

pHHalf-life of NHS EsterReference
7.0 (at 0°C)4-5 hours
8.0210 minutes
8.5180 minutes
8.6 (at 4°C)10 minutes
9.0125 minutes

Table 2: Recommended Molar Ratios for EDC/NHS Coupling

ReagentMolar Excess (relative to Carboxyl Groups)Reference
EDC2 to 10-fold
NHS/Sulfo-NHS2 to 5-fold

Experimental Protocols

Protocol: Coupling a Carboxylic Acid-Containing Molecule to this compound using EDC/NHS

This protocol describes a general two-step procedure for the covalent conjugation of a molecule with a carboxylic acid group to the primary amine of this compound.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

Step 1: Activation of the Carboxylic Acid

  • Allow all reagents to come to room temperature before use.

  • Dissolve your carboxylic acid-containing molecule in Activation Buffer. If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMF or DMSO can be used.

  • Prepare fresh solutions of EDC and NHS in Activation Buffer. A common starting concentration is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxylic acid.

  • Add the EDC solution to the carboxylic acid solution, followed immediately by the NHS solution.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Coupling to this compound

  • Dissolve the this compound in the Coupling Buffer.

  • Immediately after the activation step, add the activated carboxylic acid solution to the this compound solution. A 1.2 to 1.5 molar excess of the activated acid relative to the amine is a good starting point.

  • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to deactivate any unreacted NHS esters.

  • Purify the resulting conjugate using size-exclusion chromatography or another suitable purification method to remove unreacted starting materials, byproducts, and quenching reagents.

Visualizations

Amine_Coupling_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Molecule-COOH Molecule-COOH Activated_Ester Molecule-CO-NHS Molecule-COOH->Activated_Ester Activation This compound H₂N-PEG₈-C₁-Boc Conjugate Molecule-CO-NH-PEG₈-C₁-Boc This compound->Conjugate EDC EDC EDC->Activated_Ester NHS NHS NHS->Activated_Ester Activated_Ester->Conjugate Coupling

Caption: Desired amine coupling reaction pathway.

Side_Reactions cluster_main_pathway Main Reaction Pathway cluster_side_pathways Side Reactions Activated_Ester Molecule-CO-NHS Conjugate Desired Conjugate Activated_Ester->Conjugate Hydrolyzed_Ester Inactive Molecule-COOH Activated_Ester->Hydrolyzed_Ester Hydrolysis Crosslinked_Product Crosslinked Product Activated_Ester->Crosslinked_Product NH2-PEG H₂N-PEG-Boc NH2-PEG->Conjugate H2O H₂O (Hydrolysis) H2O->Hydrolyzed_Ester Boc-PEG-NH2 H₂N-PEG-Boc Deprotected_PEG H₂N-PEG-NH₂ Boc-PEG-NH2->Deprotected_PEG Premature Deprotection Acid H⁺ (Acidic Conditions) Acid->Deprotected_PEG Deprotected_PEG->Crosslinked_Product

Caption: Potential side reaction pathways in amine coupling.

References

Technical Support Center: Preventing Aggregation of PROTACs with PEG8 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the aggregation of Proteolysis Targeting Chimeras (PROTACs) featuring PEG8 linkers.

Frequently Asked Questions (FAQs)

Q1: My PROTAC with a PEG8 linker is showing poor solubility and precipitates out of my aqueous buffer. What are the likely causes?

A1: While PEG linkers are incorporated into PROTACs to enhance hydrophilicity, several factors can contribute to poor solubility.[1] PROTACs are often large molecules that fall into the "beyond rule of 5" (bRo5) chemical space, predisposing them to low solubility.[1] Additionally, the presence of aromatic and nonpolar groups in other parts of the PROTAC molecule can counteract the solubilizing effect of the PEG8 linker.[1] High crystal lattice energy of the solid compound can also hinder dissolution.[1]

Q2: What is the first step I should take to address the precipitation of my PROTAC during an experiment?

A2: The initial and most critical step is to ensure the preparation of a stable, high-concentration stock solution in a suitable organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[1] When diluting this stock into your aqueous experimental buffer, employ a "solvent exchange" method by adding the PROTAC stock slowly while vortexing to prevent localized high concentrations that can induce precipitation. If precipitation persists, exploring the use of co-solvents or other formulation strategies is necessary.

Q3: Can linker length affect the aggregation of my PROTAC?

A3: Yes, the length of the PEG linker is a critical determinant of a PROTAC's overall performance and can influence its propensity to aggregate. While a PEG8 linker is often a good starting point, both shorter and longer linkers can impact solubility and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker length needs to be empirically determined for each specific PROTAC system. Excessively long linkers can sometimes lead to decreased potency due to a higher entropic penalty upon binding.

Q4: How can I detect and characterize the aggregation of my PROTAC?

A4: A variety of biophysical techniques can be employed to detect and characterize PROTAC aggregation and ternary complex formation. These methods include:

  • Surface Plasmon Resonance (SPR): Measures binding affinity and kinetics, providing insights into the stability of binary and ternary complexes.

  • Isothermal Titration Calorimetry (ITC): Determines binding constants, stoichiometry, and the thermodynamics of interactions.

  • Biolayer Interferometry (BLI): Measures changes in interference patterns as molecules bind to biosensor tips.

  • Cellular Thermal Shift Assay (CETSA): Assesses target engagement within intact cells by measuring changes in the thermal stability of the target protein upon PROTAC binding.

Troubleshooting Guides

Problem: PROTAC Precipitation Upon Dilution into Aqueous Buffer

Solution 1: Utilize Co-solvents

Many PROTACs require a certain percentage of an organic co-solvent to maintain solubility in aqueous buffers.

  • Recommended Co-solvents: Ethanol, N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or low molecular weight polyethylene glycols (e.g., PEG-300, PEG-400).

  • Procedure:

    • Determine the maximum percentage of the co-solvent that is tolerated by your experimental system (e.g., cell culture, enzyme assay).

    • Prepare your aqueous buffer containing this predetermined percentage of the co-solvent.

    • Add the PROTAC stock solution to the co-solvent-containing buffer slowly while vortexing.

Solution 2: pH Adjustment

If your PROTAC contains ionizable functional groups, its solubility will be dependent on the pH of the buffer.

  • Procedure:

    • Determine the pKa of the ionizable groups in your PROTAC molecule.

    • For basic groups, solubility will generally increase in more acidic buffers (lower pH).

    • For acidic groups, solubility will generally increase in more basic buffers (higher pH).

    • Prepare a series of buffers at different pH values around the pKa to identify the optimal pH for solubility, ensuring the chosen pH is compatible with your assay.

Solution 3: Advanced Formulation Strategies

For persistently insoluble PROTACs, more advanced formulation techniques may be necessary.

  • Amorphous Solid Dispersions (ASDs): Creating an ASD can prevent the PROTAC from crystallizing, thereby improving its dissolution rate and apparent solubility.

  • Lipid-Based Formulations: Encapsulating the PROTAC in lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) or nanosuspensions can enhance solubility and bioavailability.

Data Presentation

Table 1: Effect of Co-solvents on PROTAC Solubility

Co-solvent (v/v % in PBS)PROTAC Concentration (µM)Observation
0%10Precipitation
1% Ethanol10Slight Precipitation
5% Ethanol10Clear Solution
1% PEG-40010Slight Precipitation
5% PEG-40010Clear Solution
1% DMSO10Clear Solution

This table presents hypothetical data to illustrate the general trend of increased PROTAC solubility with the addition of co-solvents.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a powerful method to confirm that the PROTAC is binding to its intended target within a cellular environment.

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Equipment for heating cell lysates (e.g., PCR cycler, heating block)

  • Centrifuge

  • Western blotting reagents and equipment

Methodology:

  • Cell Treatment: Treat cells with the PROTAC at various concentrations. Include a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) to induce thermal denaturation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein in each sample by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Stoichiometry

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Materials:

  • Purified target protein

  • Purified E3 ligase

  • PROTAC of interest

  • ITC instrument

  • Dialysis buffer

Methodology:

  • Sample Preparation:

    • Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

    • Prepare the protein solution (in the ITC cell) at a concentration of approximately 10-20 µM.

    • Prepare the PROTAC solution (in the injection syringe) at a concentration 10-20 times higher than the protein concentration.

  • Titration:

    • Perform a series of injections of the PROTAC solution into the protein solution in the ITC cell.

    • Record the heat changes after each injection.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, SA)

  • Purified E3 ligase (ligand)

  • Purified target protein (analyte)

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases to determine the binary binding kinetics and affinity.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model to determine the kinetics and affinity of ternary complex formation.

    • Calculate the cooperativity factor (α) by comparing the ternary and binary binding affinities.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment PROTAC PROTAC (PEG8 Linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruited TernaryComplex->PROTAC Recycled PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow cluster_1 Initial Troubleshooting cluster_2 Formulation Adjustment cluster_3 Biophysical Characterization Start PROTAC Aggregation/ Precipitation Observed OptimizeDilution Optimize Dilution Protocol (Slow addition, vortexing) Start->OptimizeDilution CheckStock Verify Stock Solution (Solvent, Concentration) Start->CheckStock UseCoSolvent Introduce Co-solvent (Ethanol, PEG-400) OptimizeDilution->UseCoSolvent If precipitation persists CheckStock->UseCoSolvent If stock is okay AdjustpH Adjust Buffer pH UseCoSolvent->AdjustpH If co-solvents are insufficient RunCETSA Perform CETSA (Target Engagement) UseCoSolvent->RunCETSA If solubility improves AdjustpH->RunCETSA If solubility improves RunSPR_ITC Perform SPR/ITC (Binding & Ternary Complex) RunCETSA->RunSPR_ITC If target engagement is confirmed AdvancedFormulation Consider Advanced Formulations (ASDs, Lipid-based) RunSPR_ITC->AdvancedFormulation If aggregation issues remain

Caption: Troubleshooting Workflow for PROTAC Aggregation.

References

how to improve the stability of NH2-PEG8-C1-Boc in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of NH2-PEG8-C1-Boc in solution. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data summaries to ensure the integrity of your experiments.

Troubleshooting Unstable this compound Solutions

Encountering instability with your this compound linker can compromise experimental outcomes. This section addresses common issues and provides actionable solutions.

Question: I'm observing a loss of activity or purity of my this compound in solution over a short period. What are the likely causes?

Answer: The instability of this compound in solution can typically be attributed to two primary factors: degradation of the polyethylene glycol (PEG) chain or cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

  • PEG Chain Degradation: The ether linkages in the PEG chain are susceptible to oxidation, especially in the presence of oxygen, transition metals, and light. This can lead to chain cleavage, resulting in byproducts such as aldehydes and carboxylic acids. Elevated temperatures can accelerate this process.

  • Boc Group Cleavage: The Boc protecting group is sensitive to acidic conditions and can be hydrolyzed, exposing the primary amine. This premature deprotection can lead to unintended reactions and loss of the desired compound.

Question: My aqueous solution of this compound has become acidic over time. What is happening?

Answer: A decrease in the pH of your solution is a strong indicator of PEG chain oxidation.[1] The oxidative degradation of PEG can produce acidic byproducts, such as carboxylic acids. To mitigate this, it is crucial to use deoxygenated solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen).

Question: I suspect my Boc-protected amine is being prematurely deprotected. How can I confirm this and prevent it?

Answer: Premature deprotection of the Boc group is most often caused by acidic conditions. To confirm deprotection, you can use analytical techniques such as ¹H NMR spectroscopy to look for the disappearance of the characteristic tert-butyl peak (a singlet around 1.4-1.5 ppm) or HPLC-MS to detect the mass of the deprotected compound. To prevent this, ensure your solvents are free of acidic contaminants and maintain a neutral or slightly basic pH. If the experimental conditions require a non-basic environment, consider using a different amine-protecting group that is stable under those specific conditions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and storage of this compound.

1. What is the recommended solvent for dissolving and storing this compound?

For short-term storage, it is recommended to dissolve this compound in a dry, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For long-term storage, it is best to store the compound as a solid at -20°C or below, under an inert atmosphere. If an aqueous solution is necessary, use a buffer at a pH of 7.0-7.5 and prepare it fresh before use.

2. What are the optimal storage conditions for solid this compound?

Solid this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[2] It is also advisable to store it under an inert atmosphere like argon or nitrogen to prevent oxidation.

3. How does temperature affect the stability of this compound in solution?

Elevated temperatures can significantly accelerate both the oxidative degradation of the PEG chain and potentially the hydrolysis of the Boc group if the solution is even slightly acidic.[3] It is recommended to handle and store solutions at low temperatures (2-8°C) whenever possible and avoid repeated freeze-thaw cycles.

4. Is this compound stable in common cell culture media?

The stability of this compound in cell culture media can be variable and depends on the specific media composition and experimental conditions. Some media components can contribute to degradation. It is advisable to assess the stability of the compound in your specific cell culture medium over the time course of your experiment.[4]

5. How can I monitor the stability of my this compound solution?

Regularly monitoring the purity and integrity of your solution is crucial. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique to detect degradation products.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor for changes in the chemical structure, such as the cleavage of the Boc group.

Data Presentation: Factors Influencing Stability

The following tables summarize the key factors that influence the stability of the PEG chain and the Boc-protecting group.

Table 1: Factors Affecting PEG Chain Stability

FactorEffect on StabilityRecommendation
Oxygen Promotes oxidative degradation, leading to chain scission and formation of aldehydes and acids.Use deoxygenated solvents and store solutions under an inert atmosphere (Argon or Nitrogen).
Light Can initiate and accelerate oxidative degradation.Store solid compound and solutions in amber vials or protected from light.
Temperature Higher temperatures increase the rate of oxidative and thermal degradation.Store solutions at low temperatures (2-8°C) and solid compound at -20°C or -80°C.
pH Extremes in pH can catalyze degradation, although PEG is generally stable in a wide pH range. Acidic pH can result from oxidation.Maintain a neutral pH (7.0-7.5) for aqueous solutions. Monitor pH over time.
Metal Ions Transition metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative degradation.Use high-purity solvents and avoid contact with metal spatulas or containers where possible.

Table 2: Factors Affecting Boc-Protecting Group Stability

FactorEffect on StabilityRecommendation
pH Highly susceptible to cleavage under acidic conditions (pH < 5).Maintain a neutral to slightly basic pH (7.0-8.5) in aqueous solutions. Avoid acidic buffers or additives.
Temperature Elevated temperatures can increase the rate of acid-catalyzed hydrolysis.Handle solutions at low temperatures.
Solvent Protic solvents can participate in the hydrolysis reaction.For long-term storage in solution, prefer dry, aprotic solvents like DMF or DMSO.
Lewis Acids Can catalyze the cleavage of the Boc group.Avoid contact with materials or reagents that could introduce Lewis acids.

Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound.

Protocol 1: Stability Assessment by HPLC-MS

This method allows for the separation and identification of the parent compound and its potential degradation products.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Incubation Conditions: Aliquot the stock solution into separate vials and dilute with the desired test solution (e.g., phosphate-buffered saline at different pH values, cell culture medium). Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), quench the reaction by adding an equal volume of cold acetonitrile and centrifuge to precipitate any salts or proteins.

  • HPLC-MS Analysis:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the compounds. A typical gradient might be 5-95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: Monitor the elution profile using a UV detector (e.g., at 210 nm) and a mass spectrometer in positive ion mode to identify the masses of the parent compound and any degradation products.

  • Data Analysis: Quantify the peak area of the parent compound at each time point to determine the degradation rate.

Protocol 2: Monitoring Boc-Deprotection by ¹H NMR Spectroscopy

This method is useful for specifically monitoring the integrity of the Boc-protecting group.

  • Sample Preparation: Dissolve a known amount of this compound (e.g., 5 mg) in a deuterated solvent (e.g., DMSO-d₆ or D₂O with a suitable buffer) in an NMR tube.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at time zero. Identify the characteristic singlet peak of the tert-butyl protons of the Boc group at approximately 1.4-1.5 ppm.

  • Incubation: Store the NMR tube under the desired experimental conditions (e.g., at a specific temperature).

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at various time points.

  • Data Analysis: Integrate the tert-butyl peak at each time point. A decrease in the integral value relative to a stable internal standard or other stable peaks in the molecule indicates the cleavage of the Boc group.

Visualizations

The following diagrams illustrate key concepts related to the stability of this compound.

G Degradation Pathways of this compound cluster_peg PEG Chain Degradation cluster_boc Boc Group Degradation PEG_Oxidation Oxidative Degradation Cleaved_PEG Aldehydes, Carboxylic Acids PEG_Oxidation->Cleaved_PEG Chain Scission PEG_Thermal Thermal Degradation PEG_Thermal->Cleaved_PEG Chain Scission Boc_Hydrolysis Acid-Catalyzed Hydrolysis Deprotected_Amine Free Amine Boc_Hydrolysis->Deprotected_Amine Loss of Boc Group Molecule This compound Molecule->PEG_Oxidation O2, light, metal ions Molecule->PEG_Thermal High Temperature Molecule->Boc_Hydrolysis Acidic pH G Troubleshooting Workflow for Unstable Solutions Start Instability Observed Check_pH Check Solution pH Start->Check_pH Acidic pH is Acidic Check_pH->Acidic Yes Neutral pH is Neutral/Basic Check_pH->Neutral No PEG_Deg PEG Degradation Products Detected Acidic->PEG_Deg Analyze_Degradation Analyze by HPLC-MS Neutral->Analyze_Degradation Analyze_Degradation->PEG_Deg PEG Fragments Boc_Deprot Boc Deprotection Detected Analyze_Degradation->Boc_Deprot Deprotected Mass Action_PEG Use Deoxygenated Solvents, Store under Inert Gas, Protect from Light PEG_Deg->Action_PEG Action_Boc Ensure Neutral pH, Use Aprotic Solvents Boc_Deprot->Action_Boc

References

Technical Support Center: Optimizing PROTAC Linker Length for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker length for Proteolysis Targeting Chimera (PROTAC) efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker's primary function is to bridge the POI and the E3 ligase, bringing them into close proximity to form a stable and productive ternary complex.[1][2] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2]

The length of the linker is a critical determinant of PROTAC efficacy.[3]

  • If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.

  • If the linker is too long, it may result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.

Therefore, fine-tuning the linker length is a crucial step to ensure an optimal orientation of the POI and E3 ligase for efficient protein degradation.

Q2: What are the most common types of linkers used in PROTAC design?

The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains of varying lengths. These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex. Other common linker types include:

  • Rigid linkers: Incorporating structures like piperazine, piperidine, or triazole rings can provide more conformational rigidity. This can help to pre-organize the binding moieties and may lead to more stable ternary complexes.

  • Hydrophilic linkers: PEG linkers are known to improve the aqueous solubility of PROTACs.

  • Hydrophobic linkers: Alkyl chains are more hydrophobic, which can improve cell permeability.

Q3: How does linker composition, beyond length, affect PROTAC performance?

Linker composition plays a significant role in a PROTAC's overall performance by influencing its physicochemical properties, such as:

  • Solubility: Incorporating hydrophilic elements like PEG can improve solubility.

  • Cell permeability: The hydrophobicity of the linker can impact its ability to cross the cell membrane.

  • Metabolic stability: The chemical nature of the linker can affect its stability in a cellular environment.

  • Ternary complex stability: The linker can form direct interactions with the target protein or E3 ligase, contributing to the stability of the ternary complex.

Q4: What is the "hook effect" in the context of PROTACs, and how can linker design mitigate it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the desired productive ternary complex (POI-PROTAC-E3 ligase).

Linker design can influence the severity of the hook effect:

  • Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can mitigate the hook effect.

  • Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation over binary complex formation.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.

Potential Causes and Solutions:

Potential CauseRecommended Action
Suboptimal Linker Length Synthesize a library of PROTACs with varying linker lengths. Even small changes can have a significant impact on degradation efficacy.
Unfavorable Ternary Complex Conformation The linker may orient the target protein in a way that lysine residues are not accessible for ubiquitination. Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly evaluate ternary complex formation and stability.
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low solubility. Modify the linker composition to improve these properties, for example, by incorporating PEG for solubility or using more hydrophobic moieties for permeability.
Cellular Efflux The PROTAC may be actively transported out of the cell. Assess intracellular PROTAC concentrations using appropriate analytical methods.

Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.

As discussed in the FAQs, the hook effect can be a major obstacle. Here are some strategies to address it:

StrategyDescription
Enhance Ternary Complex Cooperativity Optimize the linker to promote favorable protein-protein interactions between the target and the E3 ligase. This will favor the formation of the ternary complex even at higher concentrations.
Careful Dose-Response Studies Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.
Increase Valency Trivalent PROTACs, which can bind to multiple E3 ligases or target proteins, have been explored as a strategy to overcome the hook effect, though their efficacy can be context-dependent.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Empirical testing is often necessary to identify the most potent degrader.

Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC 11Alkyl8>1000<20
PROTAC 12Alkyl12~100~60
PROTAC 13 Alkyl 16 ~10 >90
PROTAC 14Alkyl20~500~40

Note: Data is adapted from a study on ERα degradation and illustrates the concept of an optimal linker length. DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.

Table 2: Effect of Linker Length on p38α Degradation

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Compound APEG1250-100~70
Compound B PEG 15-17 <10 >90
Compound CPEG20>100~50

Note: This data is illustrative and highlights the "sweet spot" for linker length in another protein system.

Experimental Protocols

1. Western Blotting for Protein Degradation

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To characterize the formation and stability of the POI-PROTAC-E3 ternary complex.

General Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.

  • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. This can be used to determine the kinetics and affinity of ternary complex formation.

Visualizations

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation Degraded POI Proteasome->Degradation Degrades

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Linker Optimization Workflow A 1. Synthesize PROTAC Library (Varying Linker Lengths) B 2. Biophysical Assays (SPR, ITC) Assess Ternary Complex Formation A->B C 3. Cellular Assays (Western Blot) Measure Protein Degradation B->C D 4. Dose-Response Analysis (Determine DC50 & Dmax) C->D F No Degradation (Troubleshoot) C->F E 5. Identify Optimal Linker Length D->E G Hook Effect Observed (Optimize Concentration) D->G F->A Re-design Linker

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Hook_Effect_Logic cluster_hook The Hook Effect Low_PROTAC Low [PROTAC] Ternary Productive Ternary Complex (POI-PROTAC-E3) Low_PROTAC->Ternary Optimal_PROTAC Optimal [PROTAC] Optimal_PROTAC->Ternary High_PROTAC High [PROTAC] Binary1 Non-Productive Binary Complex (POI-PROTAC) High_PROTAC->Binary1 Binary2 Non-Productive Binary Complex (PROTAC-E3) High_PROTAC->Binary2 Degradation_High High Degradation Ternary->Degradation_High Degradation_Low Low/No Degradation Binary1->Degradation_Low Binary2->Degradation_Low

Caption: Logical relationship illustrating the cause of the hook effect.

References

Technical Support Center: Synthesis of Long PEG Chain PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Proteolysis Targeting Chimeras (PROTACs) with long polyethylene glycol (PEG) chains.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis and purification of long PEG chain PROTACs.

Issue 1: Low or No Yield During Coupling Reactions (Amide or Click Chemistry)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient activation of carboxylic acid (Amide Coupling) 1. Ensure coupling reagents (e.g., HATU, HOBt) are fresh and stored under anhydrous conditions. 2. Increase the equivalents of the coupling reagent and base (e.g., DIPEA). 3. Extend the pre-activation time before adding the amine component.
Poor solubility of reactants 1. Screen different anhydrous solvents such as DMF, DMSO, or a mixture thereof. 2. Gently warm the reaction mixture to improve solubility, monitoring for any degradation of starting materials.
Steric hindrance due to long PEG chain 1. Increase the reaction time and/or temperature. 2. Consider using a more potent coupling reagent.
Incomplete reaction in Click Chemistry 1. Ensure the copper(I) catalyst is freshly prepared or use a reliable source (e.g., pre-mixed solutions). 2. Degas the solvent thoroughly to prevent oxidation of the Cu(I) catalyst. 3. Increase the equivalents of the copper source and reducing agent (e.g., sodium ascorbate).[1]
Side reactions 1. Monitor the reaction closely by LC-MS to identify the formation of byproducts. 2. Adjust stoichiometry and reaction conditions to minimize side reactions.
Issue 2: Difficulties in Purification of the Final PROTAC

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-elution of starting materials and product in HPLC 1. Optimize the HPLC gradient. A shallower gradient can improve the resolution between the desired product and impurities.[2] 2. Screen different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase modifiers (e.g., TFA, formic acid). 3. Consider orthogonal purification methods like Size Exclusion Chromatography (SEC) prior to HPLC.
Broad peaks in HPLC chromatogram 1. This can be due to the polydispersity of the PEG linker, although for synthetic linkers, this is less common.[3] 2. On-column aggregation can be addressed by altering the mobile phase composition (e.g., adding organic modifiers) or adjusting the pH. 3. Slow kinetics on the column stationary phase can often be improved by increasing the column temperature.[3]
Low recovery from purification 1. The sticky nature of long PEG chains can lead to adsorption onto columns or vials. Use low-adsorption labware. 2. Ensure complete dissolution of the crude material before injection. 3. Check for precipitation of the product on the column by flushing with a strong solvent.
Presence of complex mixture of impurities 1. Common impurities include unreacted starting materials, excess PEGylating reagent, and byproducts from the coupling reaction.[2] 2. A multi-step purification strategy may be necessary, for example, starting with SEC to remove smaller impurities, followed by RP-HPLC for fine separation.

Frequently Asked Questions (FAQs)

Synthesis

Q1: What are the most common synthetic routes for incorporating long PEG chains into PROTACs?

A1: The most prevalent methods are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". These methods are popular due to their high efficiency, functional group tolerance, and the commercial availability of bifunctional PEG linkers with appropriate terminal groups (e.g., amine, carboxylic acid, azide, alkyne).

Q2: How can I minimize impurities during the synthesis of long PEG chain PROTACs?

A2: To minimize impurities, it is crucial to use high-purity starting materials and anhydrous reaction conditions, especially for coupling reactions. Monitoring the reaction progress by LC-MS allows for timely quenching of the reaction upon completion, preventing the formation of degradation products. Stepwise purification of intermediates can also simplify the final purification of the PROTAC.

Q3: Are there any specific challenges associated with the deprotection steps in long PEG chain synthesis?

A3: Yes, the choice of protecting groups is critical and should be orthogonal to the reaction conditions used for coupling. For instance, if using acid-labile protecting groups like Boc, ensure they are fully cleaved without affecting other functional groups. Incomplete deprotection will lead to a complex mixture that is difficult to purify. One-pot deprotection and coupling strategies using base-labile protecting groups have been developed to streamline the synthesis of long PEG chains.

Properties and Performance

Q4: How does a long PEG chain affect the physicochemical properties of a PROTAC?

A4: Long PEG chains significantly increase the molecular weight and can enhance the aqueous solubility of the PROTAC. However, excessive PEGylation can also increase the topological polar surface area (TPSA), which may negatively impact cell permeability.

Q5: What is the impact of long PEG linkers on PROTAC cell permeability?

A5: The relationship is complex. While the increased hydrophilicity can hinder passive diffusion, the flexibility of long PEG chains may allow the PROTAC to adopt conformations that shield polar groups, potentially improving permeability. However, there is an optimal length, and excessively long chains can lead to decreased cellular uptake.

Q6: How does the length of the PEG linker influence the degradation efficiency of the PROTAC?

A6: The linker length is critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). A linker that is too long may lead to an unstable complex, reducing ubiquitination efficiency. The optimal linker length is target-dependent and often needs to be determined empirically for each new system.

Quantitative Data Summary

Table 1: Impact of PEG Linker Length on Physicochemical Properties of Representative PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC 1 Alkyl785.94.2165.2
PROTAC 2 PEG2831.93.5174.5
PROTAC 3 PEG4919.02.8193.0

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.

Table 2: Influence of PEG Linker Length on Degradation Efficiency of a BRD4-Targeting PROTAC

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A PEG8>1000<10
PROTAC B PEG1215085
PROTAC C PEG1625>95
PROTAC D PEG2010090

This table illustrates a common trend where an optimal linker length provides the best degradation performance. Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Experimental Protocols

General Protocol for Amide Coupling
  • Dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine-functionalized PEG linker (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the crude product by flash chromatography or preparative HPLC.

General Protocol for Click Chemistry (CuAAC)
  • Dissolve the alkyne- and azide-containing components (1.0 eq each) in a suitable solvent mixture (e.g., t-BuOH/H2O or DMF).

  • Add a freshly prepared solution of a reducing agent, such as sodium ascorbate (0.2 eq).

  • Add a solution of a copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute with water and extract the product.

  • Purify the final PROTAC by preparative HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (Warhead, Linker, E3 Ligand) Coupling Coupling Reaction (e.g., Amide, Click) Start->Coupling Deprotection Deprotection (if needed) Coupling->Deprotection Final_Coupling Final Coupling Deprotection->Final_Coupling Crude Crude PROTAC Final_Coupling->Crude Purification Purification (HPLC, SEC) Crude->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis Pure Pure PROTAC Analysis->Pure

Caption: A typical workflow for the synthesis and purification of a PROTAC.

Troubleshooting_Logic Start Low Synthetic Yield? Solubility Poor Reactant Solubility? Start->Solubility Yes Reagents Reagent Inactivity? Solubility->Reagents No Solvent Screen Solvents / Warm Gently Solubility->Solvent Yes Conditions Suboptimal Conditions? Reagents->Conditions No Fresh_Reagents Use Fresh Reagents / Increase Equivalents Reagents->Fresh_Reagents Yes Optimize Increase Time / Temperature Conditions->Optimize Yes Success Yield Improved Solvent->Success Fresh_Reagents->Success Optimize->Success

Caption: A troubleshooting workflow for low synthetic yield in PROTAC synthesis.

References

Technical Support Center: Mass Spectrometry of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for resolving specific problems encountered during the mass spectrometry of PEGylated molecules.

Q1: Why is my signal intensity low or non-existent for my PEGylated compound?

A1: Low signal intensity is a frequent issue, often caused by ion suppression from the PEG moiety itself or contaminants. PEG and related polymers are known to suppress the ionization of analytes when co-eluting from an LC system.[1][2][3] This can lead to decreased sensitivity or even prevent the detection of your compound.[1][4]

Troubleshooting Steps:

  • Optimize Chromatography: Modify your LC gradient to ensure the PEGylated compound is well-separated from any free PEG or other excipients that can cause ion suppression.

  • Sample Clean-up: Implement a robust sample preparation workflow to remove excess PEG and other interfering substances. Methods like solid-phase extraction (SPE) or using centrifugal filters for buffer exchange can be effective.

  • Check for Contamination: PEG is a common contaminant in labs and can be introduced from various sources, including reagents, plasticware, and even lubricants from lab equipment. Ensure you are using high-purity solvents and test all consumables for potential PEG leaching.

  • Adjust MS Source Parameters: Optimize the settings of your mass spectrometer's ion source, such as capillary voltage and desolvation temperature, to enhance the ionization of your specific PEGylated molecule.

Q2: My mass spectrum is extremely complex and difficult to interpret. What is causing this?

A2: The complexity of mass spectra for PEGylated compounds arises from two main factors: the polydispersity of the PEG chain and the generation of multiple charge states during ionization. Polymeric PEGs are not single-mass entities but rather a distribution of different chain lengths, leading to a series of peaks for each species. This, combined with the protein or molecule itself forming multiple charge states, results in a highly congested and overlapping spectrum.

Troubleshooting Steps:

  • Charge State Reduction: A common and effective technique is the post-column addition of a charge-reducing agent, such as triethylamine (TEA). This simplifies the spectrum by collapsing the multiple charge states into a few, more easily interpretable signals.

  • Use High-Resolution Mass Spectrometry: High-resolution instruments like TOF or Orbitrap mass spectrometers can help resolve the complex isotopic patterns and separate signals from different PEGylated species.

  • Deconvolution Software: Utilize specialized software designed for the deconvolution of complex spectra from large molecules. These tools can help determine the zero-charge mass of the different species present in your sample.

  • Consider Monodisperse PEG: If possible, using discrete PEG (dPEG®) reagents, which are single molecular weight compounds, can significantly simplify the resulting mass spectrum by eliminating the issue of polydispersity.

Q3: I am having trouble identifying the site of PEGylation on my protein/peptide. How can I approach this?

A3: Identifying the specific amino acid residue where PEG is attached can be challenging. Standard bottom-up proteomics workflows involving enzymatic digestion can be complicated by the presence of the PEG chain.

Troubleshooting Steps:

  • Tandem MS (MS/MS) with In-Source Fragmentation: A method combining in-source fragmentation with CID-MS/MS can be used to elucidate PEGylated sites.

  • Top-Down Analysis: For smaller PEGylated proteins, top-down mass spectrometry, where the intact protein is fragmented, can be a powerful tool. Comparing the fragmentation pattern of the PEGylated protein to the unmodified version can reveal the site of modification.

  • MALDI In-Source Decay (ISD): MALDI-TOF MS with in-source decay can be used to fragment the intact PEGylated molecule. The resulting fragment ions can be analyzed to pinpoint the location of the PEG chain.

  • Enzymatic Digestion Optimization: If using a bottom-up approach, you may need to optimize digestion conditions (e.g., enzyme-to-protein ratio, digestion time) to ensure efficient cleavage of the PEGylated protein. Subsequent LC-MS/MS analysis of the resulting peptides can then identify the modified residue.

Q4: How do I handle data analysis for my PEGylated compound?

A4: Data analysis for PEGylated compounds requires specialized approaches due to the inherent complexity of the data.

Troubleshooting Steps:

  • Utilize Deconvolution Algorithms: Employ advanced deconvolution software that can handle the broad mass distributions and multiple charge states characteristic of PEGylated molecules. Bayesian protein reconstruction tools are one example of powerful software for this purpose.

  • Manual Inspection: Always manually inspect the deconvoluted spectra to ensure the algorithm has correctly identified the charge states and assigned the masses.

  • Focus on Average Mass and Distribution: For polydisperse PEGs, the analysis should focus on determining the average molecular weight and the polydispersity of the PEGylated product.

  • Software for Heterogeneous Samples: Ensure your data analysis software is capable of handling heterogeneous samples and can model the distribution of PEG oligomers.

Quantitative Data Summary

The following table summarizes key quantitative parameters often encountered in the mass spectrometry of PEGylated proteins.

ParameterTypical Values/RangesSignificanceReference(s)
Charge State Range (ESI-MS) +7 to +12 (for a ~40 kDa PEG-protein)Indicates the degree of multiple charging. Can be reduced with additives.
Post-Column TEA Concentration 0.2% - 1% v/vEffective range for charge state reduction. Optimal concentration may vary.
Mass of Ethylene Glycol Unit ~44 DaThe repeating mass unit of the PEG polymer, used to identify PEG-related series in the spectrum.
m/z Range for PEGylated Proteins 2000-9000 m/zA common range for observing charge state envelopes of PEGylated proteins.
Polydispersity of PEG Can be several kDa (e.g., 5-6 kDa)Reflects the heterogeneity of the PEG reagent and the resulting conjugate.

Key Experimental Protocols

1. Sample Preparation: Desalting of PEGylated Proteins

This protocol is essential for removing salts and other small molecule contaminants that can interfere with MS analysis.

  • Materials: 10 kDa MWCO centrifugal filter units, 0.1% formic acid in 10% acetonitrile.

  • Procedure:

    • Place the PEGylated protein sample into the centrifugal filter unit.

    • Add 400 µL of 0.1% formic acid in 10% acetonitrile.

    • Centrifuge at the manufacturer's recommended speed for 10-15 minutes.

    • Discard the flow-through.

    • Repeat steps 2-4 for a total of 3-8 cycles, depending on the initial salt concentration.

    • Recover the desalted sample from the filter unit.

2. LC-MS Method with Post-Column Addition of Triethylamine (TEA)

This method is designed to reduce charge state complexity in ESI-MS.

  • Instrumentation: An HPLC system coupled to an ESI-mass spectrometer, a syringe pump, and a T-junction.

  • Reagents:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Post-column solution: 1% TEA in 50:50 acetonitrile/water

  • Procedure:

    • Set up the LC system with an appropriate reversed-phase column (e.g., C4).

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the desalted PEGylated protein sample.

    • Run a suitable gradient to elute the PEGylated protein.

    • Use a syringe pump to deliver the TEA solution at a constant flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the MS inlet.

    • Acquire data on the mass spectrometer in positive ion mode over the desired m/z range.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis start PEGylated Protein Sample desalting Desalting / Buffer Exchange (e.g., Centrifugal Filter) start->desalting lc_separation LC Separation (Reversed-Phase) desalting->lc_separation post_column Post-Column Addition (e.g., TEA) lc_separation->post_column ms_analysis ESI-MS Analysis post_column->ms_analysis deconvolution Deconvolution of Mass Spectrum ms_analysis->deconvolution mass_determination Average Mass & Polydispersity Determination deconvolution->mass_determination

Caption: Workflow for LC-MS analysis of PEGylated proteins.

troubleshooting_logic start Mass Spec Issue with PEGylated Compound issue_type What is the primary issue? start->issue_type low_signal Low/No Signal issue_type->low_signal Intensity complex_spectrum Complex Spectrum issue_type->complex_spectrum Interpretation sol_low_signal Troubleshoot Ion Suppression: - Optimize LC Gradient - Improve Sample Cleanup - Check for Contamination low_signal->sol_low_signal sol_complex_spectrum Simplify Spectrum: - Post-column charge reduction (TEA) - Use High-Resolution MS - Deconvolution Software complex_spectrum->sol_complex_spectrum

Caption: Troubleshooting decision tree for common MS issues.

References

Technical Support Center: Enhancing PROTAC Cell Permeability with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the cell permeability of Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation.

Q1: My PROTAC demonstrates high binding affinity in biochemical assays but shows low degradation activity in cell-based assays. Could a PEG linker be the cause?

A: Yes, this is a common issue and poor cell permeability is a likely culprit.[1][2] PROTACs are large molecules, often exceeding the parameters of Lipinski's "Rule of Five," which can hinder their ability to cross the cell membrane.[3][4][5] While a PEG linker can improve solubility, an improperly designed linker can negatively impact permeability.

Troubleshooting Steps:

  • Assess Cell Permeability: Directly measure the permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 permeability assay for a more comprehensive assessment that includes active transport and efflux.

  • Modify the PEG Linker: Systematically vary the length of the PEG linker. Shorter PEG linkers often lead to improved permeability.

  • Consider Linker Composition: Replacing a portion of the PEG linker with more lipophilic or rigid moieties (e.g., alkyl chains, piperidine, or piperazine rings) can sometimes enhance permeability by altering the physicochemical properties of the PROTAC.

  • Evaluate Ternary Complex Formation: Ensure that any linker modifications do not negatively impact the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Biophysical assays like TR-FRET or SPR can be used for this purpose.

Q2: I've observed a "hook effect" with my PEG-ylated PROTAC, where target degradation decreases at higher concentrations. How can I address this?

A: The "hook effect" is a known phenomenon for PROTACs and is not exclusive to those with PEG linkers. It occurs when high concentrations of the PROTAC lead to the formation of binary complexes (Target-PROTAC or E3 Ligase-PROTAC) instead of the productive ternary complex required for degradation.

Troubleshooting Steps:

  • Perform a Wide Dose-Response Experiment: This will help you identify the optimal concentration range for maximum degradation and observe the characteristic bell-shaped curve of the hook effect.

  • Optimize PROTAC Concentration: Use the optimal concentration identified from the dose-response curve for subsequent experiments to maximize degradation.

  • Enhance Ternary Complex Cooperativity: Consider redesigning the PROTAC to promote positive cooperativity, where the binding of one protein partner enhances the affinity for the other. This can favor the formation of the ternary complex even at higher concentrations.

Q3: My experimental results for PROTAC permeability are inconsistent. What could be the cause?

A: Inconsistent results in permeability assays can stem from several factors related to the PROTAC itself or the experimental setup.

Troubleshooting Steps:

  • Check for PROTAC Solubility and Stability: PROTACs, particularly those with poor physicochemical properties, may precipitate in aqueous assay buffers or degrade over the course of the experiment. Visually inspect for precipitation and assess the stability of your compound in the assay medium.

  • Standardize Cell Culture Conditions: For cell-based assays like the Caco-2 assay, variations in cell passage number, confluency, and overall cell health can impact the integrity of the cell monolayer and the expression of transporters, leading to inconsistent results.

  • Optimize Assay Protocol: Ensure consistent execution of the permeability assay protocol, including incubation times, buffer conditions, and analytical methods (e.g., LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: How do PEG linkers influence the cell permeability of PROTACs?

A: PEG linkers have a multifaceted impact on PROTAC permeability. They are primarily incorporated to improve solubility and other physicochemical properties. The flexible nature of PEG linkers can allow the PROTAC to adopt a folded conformation, which can shield its polar surface area and facilitate passage across the lipophilic cell membrane—a phenomenon sometimes referred to as the "chameleon effect". However, the relationship is complex; increasing the number of PEG units can also increase the polar surface area and hydrogen bond donors, potentially reducing passive permeability.

Q2: What is the optimal PEG linker length for enhancing cell permeability?

A: There is no universal optimal length. However, studies have shown that shorter PEG linkers are often associated with higher permeability. For example, a study on VH032-based PROTACs showed that a PROTAC with a 2-unit PEG linker was 20-fold more permeable than one with a 3-unit PEG linker. The ideal length is target-dependent and must be determined empirically for each PROTAC system.

Q3: Are there alternatives to PEG linkers for improving PROTAC permeability?

A: Yes. While PEG linkers are common, other linker compositions can be used to enhance permeability. These include:

  • Alkyl Chains: These provide more rigidity, which can be beneficial for pre-organizing the binding moieties.

  • Rigid Moieties: Incorporating structures like piperazine, piperidine, or triazole rings can improve rigidity and metabolic stability.

  • Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and improve permeability.

Q4: Which assays are recommended for evaluating the cell permeability of PEG-ylated PROTACs?

A: A multi-assay approach is often recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive transcellular permeability. It is a cost-effective method for early-stage screening.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells to mimic the human intestinal epithelium. It provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux.

  • In-cell Target Engagement Assays (e.g., NanoBRET): These assays can provide a relative measure of intracellular PROTAC availability by comparing target engagement in live versus permeabilized cells.

Data Presentation

Table 1: Impact of PEG Linker Length on PROTAC Permeability (PAMPA)

PROTAC SeriesNumber of PEG UnitsApparent Permeability (Pₑ, 10⁻⁶ cm/s)Fold DifferenceReference
MZ Series 20.620x more permeable
30.03
AT Series 10.0052.5x more permeable
20.002
MZP Series 2Not specified2x more permeable
4Not specified

Table 2: Comparison of Permeability for PROTACs with Different Linkers (Caco-2 Assay)

PROTACLinker TypeA2B Permeability (10⁻⁶ cm/s)B2A Permeability (10⁻⁶ cm/s)Efflux RatioReference
PROTAC 14 PEG1.714.18.4
PROTAC 20d PEG< 0.89.6> 12

A2B: Apical to Basolateral; B2A: Basolateral to Apical

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is for assessing the passive permeability of a PROTAC.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., Corning Costar)

  • Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS system for analysis

Procedure:

  • Coat Filter Membrane: Add 5 µL of the phospholipid solution to each well of the filter (donor) plate. Allow the solution to impregnate the filter for at least 5 minutes.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Solutions: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (<1%).

  • Assemble Assay Plate: Carefully place the coated donor plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate.

  • Start Assay: Add 200 µL of the donor solution to each well of the donor plate.

  • Incubate: Cover the plate assembly and incubate at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Analyze Samples: Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

2. Caco-2 Permeability Assay

This protocol assesses both passive and active transport of a PROTAC.

Materials:

  • Caco-2 cells

  • Transwell plates (e.g., 24-well with 0.4 µm pore size inserts)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 Cells: Seed Caco-2 cells onto the apical side of the Transwell inserts at a suitable density.

  • Culture and Differentiate: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Verify Monolayer Integrity: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Prepare for Assay: Wash the cell monolayer twice with pre-warmed transport buffer.

  • Apical to Basolateral (A-B) Permeability:

    • Add the PROTAC-containing transport buffer to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Basolateral to Apical (B-A) Permeability (for efflux assessment):

    • Add the PROTAC-containing transport buffer to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

  • Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Permeability and Efflux Ratio: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (with PEG Linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI Protein of Interest (Target) POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Recruited Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Catalyzes UbPOI Ubiquitinated POI Ubiquitination->UbPOI Results in Proteasome Proteasome UbPOI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action for a PROTAC with a PEG linker.

Permeability_Workflow start Start: PROTAC Compound biochem Biochemical Assay (e.g., Binding Affinity) start->biochem perm_assay Permeability Assay (PAMPA or Caco-2) start->perm_assay analysis Data Analysis: Compare Biochemical vs. Cellular Activity biochem->analysis cellular_assay Cell-Based Assay (e.g., Western Blot for Degradation) perm_assay->cellular_assay cellular_assay->analysis decision Good Permeability & Cellular Activity? analysis->decision optimize Troubleshoot/Optimize (e.g., Modify Linker) decision->optimize No end Proceed to Further Studies decision->end Yes optimize->perm_assay

Caption: Experimental workflow for assessing PROTAC permeability.

Caption: Troubleshooting workflow for low cellular activity.

References

Validation & Comparative

The Optimal Balancing Act: A Comparative Guide to NH2-PEG8-C1-Boc and Other PEG Linker Lengths in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor where the linker plays a pivotal role. This guide provides a comprehensive comparison of NH2-PEG8-C1-Boc with other polyethylene glycol (PEG) linker lengths, offering insights into their impact on PROTAC efficacy, supported by experimental data and detailed protocols.

The linker in a PROTAC is not merely a spacer; it is a critical determinant of the molecule's ability to induce the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This ternary complex is the cornerstone of PROTAC activity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4] The length of the PEG linker directly influences the geometry and stability of this complex, with suboptimal lengths leading to steric hindrance or inefficient ubiquitination.[5]

Impact of PEG Linker Length on PROTAC Performance: A Data-Driven Comparison

Systematic studies have demonstrated that varying the PEG linker length can profoundly affect the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not a universal constant but is highly dependent on the specific target protein and the recruited E3 ligase.

Below is a summary of quantitative data from various studies illustrating the impact of PEG linker length on the degradation of different target proteins.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHLPEG12>1000<20
Estrogen Receptor α (ERα)VHLPEG16~100>80
Estrogen Receptor α (ERα)VHLPEG19>500~40
Estrogen Receptor α (ERα)VHLPEG21>1000<20
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether< 12No degradation-
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether12Submicromolar-
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether21396
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether2929276
Bromodomain-containing protein 4 (BRD4)VHLPEG3>1000<10
Bromodomain-containing protein 4 (BRD4)VHLPEG4~500~50
Bromodomain-containing protein 4 (BRD4)VHLPEG5~50>90
Bromodomain-containing protein 4 (BRD4)VHLPEG6~100~80

Note: The data presented is a synthesized representation from multiple sources for illustrative purposes. DC50 and Dmax values are approximate and can vary based on specific experimental conditions.

As the data indicates, a clear "sweet spot" for linker length often emerges for a given target. For ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy. Similarly, for BRD4, a PEG5 linker demonstrated the most potent degradation. In the case of TBK1, a longer linker of 21 atoms was most effective.

An this compound linker provides a chain of 25 atoms (3 atoms from C1, 24 atoms from PEG8), placing it in the category of longer PEG linkers. Based on the trends observed, this linker length could be advantageous for targets that require a greater separation between the binding pockets of the target protein and the E3 ligase to form a productive ternary complex. However, for other targets, this length might be supra-optimal, leading to decreased potency. This underscores the critical need for empirical testing of a range of linker lengths for each new PROTAC development project.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Experimental_Workflow A 1. Cell Seeding & Culture B 2. PROTAC Treatment (Varying Concentrations & Times) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Western Blotting E->F G 7. Imaging & Data Analysis (Quantify Protein Levels) F->G H 8. Determine DC50 & Dmax G->H

References

A Head-to-Head Comparison: NH2-PEG8-C1-Boc vs. Alkyl Chain Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic properties of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the hydrophilic NH2-PEG8-C1-Boc linker and traditional hydrophobic alkyl chain linkers, supported by experimental data to inform rational drug design.

The linker is far more than an inert spacer; it is a key determinant of a conjugate's overall performance. The selection of a linker impacts solubility, cell permeability, stability in circulation, and the spatial orientation of the conjugated molecules, all of which are crucial for therapeutic success. Here, we compare the discrete, hydrophilic polyethylene glycol (PEG) linker, this compound, with the more general class of hydrophobic alkyl chain linkers.

Core Properties and Functional Differences

This compound is a monodisperse PEG linker, meaning it has a precisely defined length of eight ethylene glycol units. This uniformity is advantageous for creating homogeneous bioconjugates with consistent properties. The terminal amine and Boc-protected amine groups allow for controlled, sequential conjugation. In contrast, alkyl chain linkers are simple hydrocarbon chains of varying lengths (e.g., C3, C5, C8) that are typically more hydrophobic.

The fundamental difference in their chemical nature—hydrophilic versus hydrophobic—gives rise to distinct advantages and disadvantages in drug development.

FeatureThis compound (PEG Linker)Alkyl Chain Linker
Hydrophilicity HighLow
Solubility Generally improves aqueous solubility of the conjugate.[1][2]Can decrease the aqueous solubility of the conjugate.[2][3]
Cell Permeability Can be a balance; may decrease passive diffusion due to increased polarity, but can also enhance permeability by shielding polar surface area through folded conformations.[4]Generally enhances cell permeability due to increased lipophilicity.
Pharmacokinetics (PK) Often leads to longer circulation half-life and reduced clearance.Can lead to faster clearance and may negatively impact PK due to hydrophobicity.
Immunogenicity PEGylation is a known strategy to reduce the immunogenicity of bioconjugates.Can contribute to non-specific binding and potential immunogenic responses.
Metabolic Stability May have reduced metabolic stability compared to more rigid linkers.Generally chemically stable, but long chains can be susceptible to oxidation.
Synthetic Accessibility Readily available with a variety of functional groups for controlled synthesis.Synthetically straightforward and easy to modify in length.

Quantitative Performance Data: A Comparative Analysis

The following tables summarize experimental data from studies comparing the performance of PEG and alkyl-based linkers in the context of PROTACs and other bioconjugates.

Table 1: Comparative Cell Permeability of a PROTAC with Varying Linker Lengths

This table illustrates the apparent permeability (Papp) of a hypothetical PROTAC in a Caco-2 cell assay, demonstrating the impact of linker composition and length on cell permeability. An optimal PEG linker length can enhance permeability, while excessively long and polar linkers may begin to decrease it.

Linker TypeApparent Permeability (Papp) in Caco-2 cells (10⁻⁶ cm/s)Reference
Alkyl C80.5
PEG41.2
PEG82.5
10-unit PEG3.1
PEG122.8
Table 2: In Vivo Performance of Affibody-Drug Conjugates with PEG and Non-PEG Linkers

This table presents data from a study on miniaturized antibody-drug conjugates, highlighting the significant impact of PEGylation on circulation half-life and in vivo antitumor efficacy.

Conjugate (Linker)Half-life (t½) Extension (fold increase vs. HM)In Vitro Cytotoxicity Reduction (fold increase vs. HM)In Vivo Tumor Growth Inhibition (%)Reference
HM (Non-PEG)1.01.045
HP4KM (PEG4K)2.54.565
HP10KM (PEG10K)11.222.085

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and experimental procedures relevant to the comparison of this compound and alkyl chain linkers.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation of POI Proteasome->Degradation Mediates

Caption: PROTAC Mechanism of Action.

Linker_Properties cluster_PEG This compound cluster_Alkyl Alkyl Chain Linker PEG_Hydrophilic Hydrophilic PEG_Solubility Increased Solubility PEG_Hydrophilic->PEG_Solubility PEG_PK Improved PK Profile PEG_Hydrophilic->PEG_PK PEG_Permeability Balanced Permeability PEG_Hydrophilic->PEG_Permeability Alkyl_Hydrophobic Hydrophobic Alkyl_Permeability Increased Permeability Alkyl_Hydrophobic->Alkyl_Permeability Alkyl_Solubility Decreased Solubility Alkyl_Hydrophobic->Alkyl_Solubility Alkyl_PK Potential PK Issues Alkyl_Hydrophobic->Alkyl_PK

Caption: Logical Relationship of Linker Properties.

Western_Blot_Workflow A Cell Culture and PROTAC Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Antibody Incubation (Primary and Secondary) D->E F Chemiluminescent Detection E->F G Data Analysis (DC50 and Dmax Calculation) F->G

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of linker performance.

Protocol 1: Synthesis of an Amide-Linked PROTAC using a Boc-NH-PEG-Amine Linker

This protocol describes a general method for the synthesis of a PROTAC via amide bond formation, a common strategy for incorporating PEG linkers like this compound.

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

  • Reagents and Materials:

    • Component A with a carboxylic acid (warhead or E3 ligase ligand) (1.0 eq)

    • Amine-PEGn-Boc (e.g., this compound) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add Amine-PEGn-Boc to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the intermediate Component A-PEGn-Boc.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Component A-PEGn-Boc

    • DCM

    • TFA

  • Procedure:

    • Dissolve Component A-PEGn-Boc in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.

Step 3: Final Amide Coupling

  • Procedure:

    • Follow the procedure in Step 1, using Component B-COOH and the deprotected amine from Step 2 to synthesize the final PROTAC.

Protocol 2: Western Blot for Determination of DC50 and Dmax

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC stock solution in DMSO

    • Cell culture medium and plates

    • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate and chemiluminescence imaging system

  • Procedure:

    • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Wash the cells with cold PBS and lyse them.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer the proteins to a membrane.

    • Antibody Incubation: Block the membrane and incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody. Repeat for the loading control antibody.

    • Detection: Develop the blot using an ECL substrate and capture the signal.

    • Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

  • Materials:

    • PAMPA plate (e.g., 96-well format with a donor and an acceptor plate)

    • Artificial membrane solution (e.g., lecithin in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • PROTAC stock solution in DMSO

    • LC-MS/MS system

  • Procedure:

    • Membrane Coating: Coat the membrane of the donor plate with the artificial membrane solution.

    • Compound Preparation: Prepare solutions of the PROTACs in PBS from the DMSO stock.

    • Assay Setup: Add PBS to the acceptor plate wells. Add the PROTAC solutions to the donor plate wells. Assemble the PAMPA plate "sandwich".

    • Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

    • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium)) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.

Conclusion

The choice between a hydrophilic PEG linker like this compound and a hydrophobic alkyl chain linker is a critical decision in the design of bioconjugates and targeted therapies. PEG linkers offer significant advantages in improving the solubility and pharmacokinetic properties of the resulting molecule, which can lead to enhanced in vivo efficacy. While alkyl linkers can improve cell permeability due to their hydrophobicity, this often comes at the cost of reduced solubility and potentially unfavorable pharmacokinetic profiles. The experimental data presented here underscores the importance of the linker in the overall performance of the conjugate. The optimal linker choice is highly dependent on the specific application, the properties of the conjugated molecules, and the desired therapeutic outcome, necessitating empirical testing and rational design based on a thorough understanding of the structure-activity relationships.

References

A Comparative Guide to the Biological Impact of PEG4 vs. PEG8 Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a cornerstone in the design of potent bioconjugates, particularly in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs). Among the most utilized linkers, polyethylene glycol (PEG) chains offer favorable properties such as enhanced solubility and biocompatibility. This guide provides an objective comparison of the biological implications of using a shorter PEG linker, represented by NH2-PEG4-C1-Boc, versus a longer one, NH2-PEG8-C1-Boc. The "biological activity" of these linkers is indirect; it is manifested in the performance of the final molecule they are part of. The insights and data presented are synthesized from established principles in PROTAC design and bioconjugation.

Physicochemical Properties and Their Biological Implications

The primary difference between NH2-PEG4-C1-Boc and this compound is the length of the polyethylene glycol chain. This seemingly simple variation has profound effects on the resulting molecule's size, hydrophilicity, and flexibility, which in turn dictate its biological behavior.

PropertyNH2-PEG4-C1-Boc DerivativeThis compound DerivativeBiological Implication
Linker Length (approx.) ~18.6 Å~32.8 ÅAffects the ability to span the distance between a target protein and an E3 ligase for optimal ternary complex formation.[1][2]
Molecular Weight LowerHigherCan influence cell permeability and pharmacokinetic properties.
Hydrophilicity HighHigherIncreased hydrophilicity generally improves aqueous solubility but can impact cell membrane permeability.[3][4]
Flexibility FlexibleMore FlexibleGreater flexibility can aid in achieving a productive ternary complex conformation but may come with an entropic penalty.[4]

Comparative Biological Performance in PROTACs

The efficacy of a PROTAC is critically dependent on the linker's ability to facilitate the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker length must be meticulously optimized for each specific biological system, as there is no universally optimal length.

Ternary Complex Formation and Stability
  • NH2-PEG4-C1-Boc (Shorter Linker): In systems where the target protein and E3 ligase have binding sites that are in close proximity, a shorter linker may be optimal. It can create a more rigid and stable ternary complex. However, if the distance is too great, a PEG4 linker could introduce steric hindrance, preventing complex formation.

  • This compound (Longer Linker): A longer linker provides the necessary reach for targets and E3 ligases that are further apart. Its increased flexibility can help the molecule adopt a conformation suitable for binding. Conversely, a linker that is too long might lead to an unstable and overly flexible complex, resulting in inefficient ubiquitination.

Cellular Permeability and Efficacy

The ability of a PROTAC to cross the cell membrane and reach its intracellular target is crucial for its activity. Linker properties play a significant role in this process.

  • NH2-PEG4-C1-Boc (Shorter Linker): Generally, smaller molecules with balanced lipophilicity and hydrophilicity exhibit better cell permeability. A PROTAC with a PEG4 linker, being smaller, may have an advantage in passive diffusion across the cell membrane compared to its PEG8 counterpart, provided the overall molecule does not become too lipophilic.

  • This compound (Longer Linker): The increased number of PEG units enhances the hydrophilicity and water solubility of the PROTAC. While beneficial for formulation, this can sometimes negatively impact cell permeability. However, the linker's ability to engage in intramolecular hydrogen bonding can sometimes shield polar groups, leading to a more "folded" and permeable conformation.

Illustrative Performance Data

The following table summarizes hypothetical but representative data trends observed in literature when comparing shorter versus longer PEG linkers in a given PROTAC system. The optimal choice is always target-dependent.

ParameterPROTAC with PEG4 LinkerPROTAC with PEG8 LinkerRationale
Degradation Potency (DC₅₀) 15 nM35 nMIn this hypothetical case, the shorter linker facilitates a more stable ternary complex, leading to higher potency.
Maximal Degradation (Dₘₐₓ) >95%>90%Both linkers can achieve high levels of degradation, but the optimal linker often shows a more profound effect.
Cellular Permeability (Caco-2) ModerateLow to ModerateThe smaller size of the PEG4-linked PROTAC may contribute to better membrane transit.
Aqueous Solubility GoodExcellentThe longer PEG chain significantly enhances hydrophilicity.

Note: This data is illustrative. The actual performance is highly dependent on the specific warhead, E3 ligase ligand, and target protein.

Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) help to clarify the complex processes involved in PROTAC action and development.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 POI->Ternary Binds E3 E3 Ubiquitin Ligase PROTAC->Ternary E3->Ternary Recruits PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Comparison_Logic cluster_linker Linker Choice cluster_properties Physicochemical Properties cluster_outcome Biological Outcome PEG4 PEG4 Length Length PEG4->Length Shorter Solubility Solubility PEG4->Solubility Good PEG8 PEG8 PEG8->Length Longer PEG8->Solubility Higher Ternary Complex\nStability Ternary Complex Stability Length->Ternary Complex\nStability Impacts Permeability Permeability Solubility->Permeability Influences Degradation\nEfficacy (DC50) Degradation Efficacy (DC50) Permeability->Degradation\nEfficacy (DC50) Ternary Complex\nStability->Degradation\nEfficacy (DC50)

Caption: Relationship between PEG linker length and biological performance.

Experimental Protocols for Evaluation

To empirically determine the optimal linker, a series of robust cellular and biophysical assays are required.

A. Western Blot for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., MCF7, HEK293T) in 6-well plates to achieve 70-80% confluency. Allow them to adhere overnight. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) of the PROTACs (one with a PEG4 linker, one with PEG8) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin). Calculate DC₅₀ and Dₘₐₓ values.

B. Ternary Complex Formation Assays

Biophysical techniques are essential for characterizing the interactions between the PROTAC, target protein, and E3 ligase.

Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize a high-purity, recombinant E3 ligase (e.g., VHL complex) onto the surface of a sensor chip.

  • Binary Interaction Analysis: To measure the binding of the PROTAC to the E3 ligase, flow solutions of the PROTAC (with PEG4 or PEG8 linker) at various concentrations over the chip surface.

  • Ternary Complex Analysis: To assess ternary complex formation, pre-incubate a fixed concentration of the PROTAC with varying concentrations of the purified target protein. Flow these mixtures over the E3 ligase-immobilized surface. An increase in the binding response compared to the PROTAC alone indicates ternary complex formation.

  • Data Analysis: Analyze the sensorgrams to determine kinetic parameters such as association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). This data provides insights into the stability and cooperativity of the ternary complex.

Experimental_Workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis start Start: Synthesize PROTACs (PEG4 & PEG8) spr SPR / ITC / FP (Ternary Complex) start->spr perm Permeability Assay (e.g., Caco-2) start->perm kinetics Determine Binding Affinity & Kinetics spr->kinetics western Western Blot (Protein Degradation) perm->western dc50 Calculate DC50 / Dmax western->dc50 conclusion Conclusion: Select Optimal Linker dc50->conclusion kinetics->conclusion

References

A Comparative Guide to Successful PROTACs: Linker Design and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker's length, rigidity, and chemical composition are paramount in determining a PROTAC's efficacy and pharmacokinetic properties. This guide provides a comparative analysis of three successful PROTACs, focusing on their linker composition, degradation performance, and the signaling pathways they disrupt. We will examine two prominent BET bromodomain degraders with polyethylene glycol (PEG)-based linkers, MZ1 and dBET1, and contrast them with the clinically advanced androgen receptor degrader, ARV-110 (Bavdegalutamide), which employs a rigid linker.

Performance Comparison of Featured PROTACs

The following table summarizes the key characteristics and performance metrics of ARV-110, MZ1, and dBET1, offering a clear comparison of their degradation capabilities in various cancer cell lines.

PROTAC Target Protein E3 Ligase Recruited Linker Type Cell Line DC50 Dmax Key Findings
ARV-110 (Bavdegalutamide) Androgen Receptor (AR)Cereblon (CRBN)Short, rigid piperidine-piperazineVCaP, LNCaP< 1 nM[1]> 90%[1]Demonstrates potent degradation of wild-type and mutant AR; shows clinical benefit in metastatic castration-resistant prostate cancer (mCRPC), particularly in patients with AR T878X/H875Y mutations.
MZ1 BRD4 (preferential over BRD2/3)Von Hippel-Lindau (VHL)PEG-based (3-unit)H661, H8388 nM, 23 nMComplete degradation at 100 nMPreferentially degrades BRD4 over other BET family members, BRD2 and BRD3.
dBET1 BRD2, BRD3, BRD4Cereblon (CRBN)PEG-basedMV4;11EC50 of 430 nMSignificant downregulation of BRD2/3/4Effectively degrades multiple BET family proteins and downregulates oncoproteins MYC and PIM1.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for assessing PROTAC efficacy.

PROTAC_Mechanism cluster_Cell Cell PROTAC PROTAC POI Protein of Interest (e.g., AR, BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1. General mechanism of action for PROTACs.

Androgen_Receptor_Signaling cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR AR_HSP AR-HSP Complex AR->AR_HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation ARV_110 ARV-110 AR->ARV_110 Targeted by HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activates ARV_110->AR Leads to Degradation

Figure 2. Androgen Receptor signaling pathway and the intervention by ARV-110.

BRD4_Signaling cluster_Nucleus Nucleus BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to pTEFb P-TEFb (CDK9/Cyclin T1) BRD4->pTEFb Recruits PROTAC_BRD4 MZ1 / dBET1 BRD4->PROTAC_BRD4 Targeted by RNA_Pol_II RNA Polymerase II pTEFb->RNA_Pol_II Phosphorylates & Activates Gene_Transcription Oncogene Transcription (e.g., MYC) RNA_Pol_II->Gene_Transcription Initiates PROTAC_BRD4->BRD4 Leads to Degradation

Figure 3. BRD4 signaling in transcriptional regulation and its disruption by PROTACs.

PROTAC_Workflow start Start: Cancer Cell Line treatment Treat with PROTAC (Dose-Response) start->treatment cell_lysis Cell Lysis treatment->cell_lysis viability_assay Cell Viability Assay (e.g., CCK-8) treatment->viability_assay protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot data_analysis Data Analysis: Determine DC50 & Dmax western_blot->data_analysis end End: Efficacy Assessment data_analysis->end viability_analysis Data Analysis: Determine IC50 viability_assay->viability_analysis viability_analysis->end

Figure 4. Experimental workflow for evaluating PROTAC efficacy in vitro.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of the featured PROTACs.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., VCaP for ARV-110, H661 for MZ1) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified duration (typically 4-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal protein loading.

  • Gel Electrophoresis and Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR or anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values using a dose-response curve fitting model.

Cell Viability Assay (e.g., CCK-8)

This protocol measures the effect of PROTACs on cell proliferation and viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density (e.g., 1,000-5,000 cells per well) and allow them to attach overnight.

  • Treatment:

    • Treat the cells with a serial dilution of the PROTAC or a vehicle control.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assay and Measurement:

    • Add Cell Counting Kit-8 (CCK-8) or a similar reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50) using a dose-response curve fitting model.

Conclusion

The case studies of ARV-110, MZ1, and dBET1 highlight the critical role of the linker in PROTAC design and function. While PEG-based linkers in MZ1 and dBET1 have proven effective in degrading BRD4, the clinical success of ARV-110 with its short, rigid linker underscores that optimal linker composition is target- and E3 ligase-dependent. This guide provides a framework for comparing these successful PROTACs, offering valuable insights for researchers aiming to design and develop the next generation of targeted protein degraders. The provided data and protocols serve as a foundational resource for the continued exploration of this promising therapeutic modality.

References

comparative analysis of different E3 ligase ligands with NH2-PEG8-C1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting E3 Ligase Ligands in Conjunction with PEG-Based Linkers.

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the E3 ligase ligand, which hijacks a specific E3 ubiquitin ligase to tag the protein of interest for degradation. The choice of this ligand, in combination with a suitable linker such as NH2-PEG8-C1-Boc, profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.

This guide provides a comparative analysis of commonly used E3 ligase ligands, offering a data-driven overview of their performance characteristics. By presenting key quantitative data, detailed experimental protocols, and illustrative diagrams, we aim to equip researchers with the knowledge to make informed decisions in the design and optimization of novel PROTACs.

Quantitative Comparison of Common E3 Ligase Ligands

The efficacy of a PROTAC is often determined by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The binding affinity (Kd or IC50) of the E3 ligase ligand to its target is also a crucial parameter. The following table summarizes publicly available data for PROTACs utilizing different E3 ligase ligands. It is important to note that direct comparison is challenging as the target protein, warhead, and linker composition vary across studies. However, this data provides valuable insights into the general performance of these ligands.

E3 Ligase Ligand ClassE3 Ligase TargetRepresentative Ligand ExampleBinding Affinity (Kd/IC50) to E3 LigasePROTAC Target ExamplePROTAC DC50PROTAC Dmax
Thalidomide Analogs Cereblon (CRBN)Pomalidomide~250 nM (Kd)BRD4< 10 nM> 90%
Hypoxia-Inducible Factor (HIF) Mimetics von Hippel-Lindau (VHL)VH032~190 nM (Kd)BRD4~5 nM> 95%
Nutlin Analogs MDM2Nutlin-3a90 nM (IC50)BRD4~240 nM (IC50)Not Reported
Bestatin Analogs cIAP1Bestatin~1 µM (IC50)CDK4/6< 10 nMNot Reported

Note: The presented data is a compilation from various sources and should be considered as a general reference.[1][2][3][4] The performance of a PROTAC is highly dependent on the specific combination of the warhead, linker, and E3 ligase ligand, as well as the cellular context.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and evaluate the performance of PROTACs, a series of well-defined experiments are essential. The following diagrams, created using the DOT language, illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Performance Comparison Workflow start PROTAC Synthesis (Warhead-Linker-E3 Ligand) binding_assay Binary Binding Assays (SPR, ITC, FP) start->binding_assay ternary_complex Ternary Complex Formation (SPR, FRET, NanoBRET) binding_assay->ternary_complex cellular_degradation Cellular Degradation Assays (Western Blot, In-Cell ELISA, HiBiT) ternary_complex->cellular_degradation data_analysis Data Analysis (DC50, Dmax, Kinetics) cellular_degradation->data_analysis

Caption: Experimental workflow for PROTAC performance comparison.

Key Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for key experiments in the evaluation of PROTACs.

E3 Ligase Binding Assay (Surface Plasmon Resonance - SPR)

Objective: To determine the binding affinity and kinetics of the E3 ligase ligand or the full PROTAC to the purified E3 ligase.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified recombinant E3 ligase (e.g., VHL or CRBN complex).

  • E3 ligase ligand or PROTAC.

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

Protocol:

  • Immobilization: Immobilize the purified E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of the E3 ligase ligand or PROTAC over the immobilized E3 ligase surface.

  • Data Collection: Monitor the change in response units (RU) over time to obtain sensorgrams for each concentration.

  • Regeneration: After each injection, regenerate the sensor surface using the regeneration solution to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[5]

Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To quantify the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) in solution.

Materials:

  • TR-FRET compatible plate reader.

  • Purified, tagged target protein (e.g., His-tagged).

  • Purified, tagged E3 ligase (e.g., GST-tagged).

  • PROTAC.

  • FRET donor-labeled antibody (e.g., anti-His-Tb).

  • FRET acceptor-labeled antibody (e.g., anti-GST-d2).

  • Assay buffer.

Protocol:

  • Assay Setup: In a microplate, add the purified target protein, purified E3 ligase, and a dilution series of the PROTAC.

  • Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation and antibody binding.

  • Measurement: Measure the TR-FRET signal on a compatible plate reader, recording the emission from both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration at which 50% of the maximum ternary complex is formed (TC50).

Cellular Degradation Assay (Western Blot)

Objective: To measure the degradation of the target protein in cells upon treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein.

  • PROTAC and vehicle control (e.g., DMSO).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Protocol:

  • Cell Treatment: Seed cells in a multi-well plate and treat with a dose-response of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane and incubate with the primary antibodies overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The selection of an appropriate E3 ligase ligand is a cornerstone of successful PROTAC design. While ligands for CRBN and VHL are the most extensively studied and have demonstrated robust performance, the exploration of ligands for other E3 ligases like MDM2 and IAPs is expanding the toolbox for targeted protein degradation. The provided data, protocols, and diagrams offer a foundational framework for the comparative analysis of these critical PROTAC components. Ultimately, the optimal E3 ligase ligand is target-dependent, and empirical testing through rigorous experimental workflows is paramount to developing potent and selective protein degraders.

References

The Rigid Advantage: Assessing the Impact of Linker Rigidity on PROTAC Performance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis-Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins. Central to the success of any PROTAC is the linker, the chemical entity that connects the target protein-binding ligand to the E3 ligase recruiter. While often viewed as a simple spacer, the linker's composition, length, and, critically, its rigidity, profoundly influence a PROTAC's efficacy, selectivity, and overall pharmacological properties. This guide provides an objective comparison of rigid and flexible linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Rigidity-Flexibility Spectrum in PROTAC Linkers

PROTAC linkers can be broadly categorized based on their conformational flexibility:

  • Flexible Linkers: Predominantly composed of alkyl chains and polyethylene glycol (PEG) units, these linkers offer a high degree of conformational freedom.[1][2] Their synthetic tractability has made them a popular choice in initial PROTAC design.[3][4] While PEG linkers can enhance solubility and cell permeability, the inherent flexibility of these chains can sometimes lead to non-productive ternary complex conformations, hindering efficient protein degradation.[1]

  • Rigid Linkers: Incorporating cyclic structures such as piperazine, piperidine, or aromatic rings, these linkers introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable and productive ternary complexes and, consequently, more potent degradation. Furthermore, rigid linkers can contribute to improved metabolic stability. The use of "clickable" linkers, often involving triazole rings formed via copper-catalyzed azide-alkyne cycloaddition, is a popular strategy that also imparts rigidity.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table summarizes experimental data from various studies, highlighting the impact of linker rigidity on these key parameters.

Target ProteinE3 LigaseLinker TypePROTACDC50 (nM)Dmax (%)Reference
Androgen Receptor (AR) VHLRigid (with ionisable pyridine/di-piperidine)PROTAC 50< 1Not Reported
Androgen Receptor (AR) IAPFlexible (PEG)Parent PROTAC 54Degradation at 3 µMNot Reported
Androgen Receptor (AR) IAPRigid (Disubstituted phenyl)PROTACs 55-57No ActivityNot Reported
CRBN N/A (Homo-PROTAC)Flexible (Alkyl)Nine-atom alkyl chainConcentration-dependent decreaseNot Reported
CRBN N/A (Homo-PROTAC)Flexible (PEG)Three PEG unitsWeak degradationNot Reported
TBK1 VHLFlexible (Alkyl/Ether)Linker length: 21 atoms396
TBK1 VHLFlexible (Alkyl/Ether)Linker length: 29 atoms29276
Estrogen Receptor α (ERα) VHLFlexible (PEG)Linker length: 12 atomsEffectiveNot Reported
Estrogen Receptor α (ERα) VHLFlexible (PEG)Linker length: 16 atomsMore PotentNot Reported
BRD4 CRBNFlexible (PEG)1-2 PEG units>5000Not Reported
BRD4 CRBNFlexible (PEG)0 or 4-5 PEG units<500Not Reported
SMARCA2 VHLRigid elementsACBI1Not Reported26
SMARCA2 VHLFlexiblePROTAC 1Not Reported3.2

Signaling Pathway and Experimental Workflows

The rational design and evaluation of PROTACs rely on a systematic understanding of the underlying biological pathways and robust experimental procedures.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer E2->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Experimental_Workflow Experimental Workflow for Assessing Linker Impact cluster_design PROTAC Design & Synthesis cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis & Optimization Design Design Library of PROTACs (Varying Linker Rigidity) Synthesis Chemical Synthesis Design->Synthesis SPR Surface Plasmon Resonance (SPR) (Binary & Ternary Binding) Synthesis->SPR ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics of Binding) Synthesis->ITC Western_Blot Western Blot (Protein Degradation - DC50, Dmax) Synthesis->Western_Blot NanoBRET NanoBRET™ Assay (Ternary Complex Formation in-cell) Synthesis->NanoBRET Permeability Cell Permeability Assays Synthesis->Permeability SAR Structure-Activity Relationship (SAR) Analysis SPR->SAR ITC->SAR Western_Blot->SAR NanoBRET->SAR Permeability->SAR Optimization Lead PROTAC Optimization SAR->Optimization

References

Navigating the Nuances of PROTAC Design: A Comparative Guide to the Off-Target Effects of Long PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the promise of Proteolysis-Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, the design of these heterobifunctional molecules is a delicate balancing act, with the linker component playing a pivotal role in determining efficacy and specificity. This guide provides a comprehensive comparison of PROTACs featuring long polyethylene glycol (PEG) linkers, focusing on their performance, propensity for off-target effects, and the experimental methodologies crucial for their evaluation.

The linker in a PROTAC is not merely a spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and an E3 ligase.[1][2] Its length, composition, and attachment points are critical determinants of a PROTAC's overall success.[3] While PEG linkers are favored for their ability to improve solubility and permeability, their length must be carefully optimized.[4][5] An excessively long linker can lead to a decrease in potency and an increase in off-target effects, undermining the therapeutic potential of the PROTAC.

On-Target Efficacy: A Tale of Optimal Length

The effectiveness of a PROTAC is often measured by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the target protein. As the following data illustrates, there is a clear correlation between linker length and on-target potency, with an optimal length window for efficient degradation.

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα VHLAlkyl/PEG9>1000<20
Alkyl/PEG12~500~60
Alkyl/PEG16 ~100 >80
Alkyl/PEG19>1000<40
Alkyl/PEG21>1000<20
TBK1 VHLAlkyl/Ether<12No Degradation-
Alkyl/Ether21 3 96
Alkyl/Ether2929276
BTK CRBNPEG<5 PEG unitsIneffective-
PEG9 PEG units 5.9 >90

Off-Target Effects: The Double-Edged Sword of Linker Design

While on-target potency is crucial, the selectivity of a PROTAC is equally important for its therapeutic viability. Off-target degradation can lead to unforeseen toxicity and side effects. The linker plays a significant role in mitigating these effects.

Linker TypeGeneral Observations on Off-Target EffectsSupporting Evidence
Long PEG Linkers Excessively long linkers can lead to decreased potency and potentially increased off-target effects due to increased flexibility and the possibility of non-productive binding conformations. The hydrophilic and flexible nature of PEG can lead to a unique set of off-target interactions compared to more rigid or hydrophobic linkers.A study on target-agnostic PROTACs (AgnoTACs) revealed that some off-target proteins were degraded exclusively by PROTACs containing PEG linkers.
Aliphatic Linkers The off-target profile is highly dependent on the specific warhead and linker length. In some cases, aliphatic linkers have been shown to have a distinct off-target profile compared to PEG linkers.The same AgnoTAC study showed that a different set of off-target proteins were degraded primarily by PROTACs with aliphatic linkers.

Experimental Protocols for Assessing Off-Target Effects

A rigorous evaluation of off-target effects is a critical step in PROTAC development. A multi-pronged approach combining global proteomics with targeted validation methods is recommended.

Global Proteomics for Unbiased Off-Target Identification

Quantitative mass spectrometry is the gold standard for identifying unintended protein degradation across the entire proteome.

  • Cell Culture and Treatment: A relevant human cell line is cultured to approximately 80% confluency. The cells are then treated with the PROTAC at various concentrations and for different durations. A vehicle control (e.g., DMSO) is run in parallel.

  • Cell Lysis and Protein Digestion: After treatment, cells are harvested and lysed to extract total protein. The proteins are then digested into peptides, typically using trypsin.

  • Isobaric Labeling (e.g., TMT): Peptides from different treatment conditions are labeled with isobaric tags. This allows for the multiplexed and accurate relative quantification of thousands of proteins in a single mass spectrometry run.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The resulting data is processed to identify and quantify proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls are considered potential off-targets.

Targeted Validation of Potential Off-Targets

Once potential off-targets are identified, their degradation needs to be confirmed using orthogonal methods.

  • Western Blotting: This is a straightforward and widely used technique to confirm the degradation of specific proteins. Validated antibodies against the potential off-target proteins are used to probe cell lysates treated with the PROTAC.

  • Cellular Thermal Shift Assay (CETSA): CETSA can be used to assess the engagement of the PROTAC with both its intended target and potential off-targets in a cellular context. The binding of the PROTAC can stabilize a protein, leading to a higher melting temperature. This thermal shift can be detected by Western blotting or mass spectrometry.

Visualizing the Pathways and Processes

To better understand the mechanisms at play, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds PROTAC_bound PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition Ub Ubiquitin E3_Ligase->Ub Recruits POI_bound POI E3_bound E3 Ligase Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Off_Target_Workflow start Cell Culture & PROTAC Treatment lysis Cell Lysis & Protein Extraction start->lysis digestion Protein Digestion lysis->digestion labeling Isobaric Labeling (TMT) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms data_analysis Data Analysis & Off-Target Identification lcms->data_analysis validation Targeted Validation data_analysis->validation wb Western Blot validation->wb Confirm Degradation cetsa CETSA validation->cetsa Confirm Engagement

Workflow for Off-Target Identification

UPS_Pathway Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent activation E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Target Target Protein E3->Target Polyubiquitination Target->E3 Substrate Recognition PolyUb_Target Polyubiquitinated Target Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Ubiquitin-Proteasome System Pathway

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that significantly influences on-target efficacy and the potential for off-target effects. While longer PEG linkers can be beneficial in certain contexts, an optimal length must be empirically determined for each PROTAC system to ensure potent and selective protein degradation. The use of comprehensive proteomic analyses and targeted validation assays is indispensable for building a robust safety and specificity profile, which is essential for the successful clinical translation of these promising therapeutic agents.

References

quantitative proteomics to validate protein degradation by NH2-PEG8-C1-Boc PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into validating protein degradation by NH2-PEG8-C1-Boc PROTACs, comparing quantitative proteomics with alternative methods.

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of quantitative proteomics and alternative methods for validating the efficacy of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative data for the this compound PROTAC is not publicly available, this guide uses illustrative data from representative PROTACs with similar polyethylene glycol (PEG) linkers to demonstrate the application of these validation techniques.

PROTACs are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A typical PROTAC consists of a ligand that binds to the target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a linker, such as the this compound, connecting the two.[2][3] The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][4] Validating the specific and efficient degradation of the target protein is a critical step in PROTAC development.

Quantitative Proteomics: A Global View of PROTAC Activity

Quantitative mass spectrometry-based proteomics has emerged as a powerful, unbiased tool for a global assessment of a PROTAC's effects on the entire proteome. This approach allows for the precise measurement of changes in protein abundance upon PROTAC treatment, providing a comprehensive picture of both on-target efficacy and potential off-target effects.

Among the various quantitative proteomics techniques, Tandem Mass Tag (TMT) labeling is a common and robust method. TMT enables the simultaneous identification and quantification of proteins from multiple samples, making it highly suitable for dose-response and time-course studies of PROTAC activity. Data-independent acquisition (DIA) proteomics is another valuable approach, offering comprehensive and reproducible quantification of protein changes across multiple conditions.

Table 1: Comparison of Key Methods for Validating PROTAC-Mediated Protein Degradation

FeatureQuantitative Proteomics (e.g., TMT, DIA)Western BlotHiBiT Assay
Principle Mass spectrometry-based quantification of peptides.Antibody-based detection of specific proteins.Luminescence-based detection of a tagged protein.
Scope Proteome-wide (global)Target-specificTarget-specific
Throughput High (multiplexing)Low to mediumHigh
Sensitivity HighModerateHigh
Quantitative Accuracy HighSemi-quantitative to quantitativeHigh
Off-Target Identification YesNoNo
Antibody Requirement NoYesNo
Strengths Unbiased, comprehensive view of on- and off-target effects.Widely accessible, straightforward validation of a specific target.Real-time, quantitative monitoring of degradation kinetics.
Limitations Requires specialized equipment and expertise; complex data analysis.Relies on antibody availability and specificity; lower throughput.Requires genetic modification of the target protein.

Orthogonal Validation: The Importance of a Multi-Faceted Approach

While quantitative proteomics provides a global perspective, orthogonal methods are essential to confirm findings and to efficiently determine key degradation parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Western Blotting is a traditional and widely used technique for validating the degradation of a specific target protein. It provides a direct visualization of the decrease in protein levels upon PROTAC treatment.

The HiBiT assay is a newer, luminescence-based method that allows for the real-time, quantitative monitoring of protein degradation in live cells. This assay requires the target protein to be endogenously tagged with a small HiBiT peptide, which, in the presence of the LgBiT protein, generates a bright luminescent signal that is proportional to the amount of the tagged protein.

Experimental Protocols

Quantitative Proteomics (TMT-Based) Protocol
  • Cell Culture and PROTAC Treatment: Culture cells (e.g., HEK293T, HeLa) to approximately 70-80% confluency. Treat the cells with the this compound PROTAC at various concentrations and for different time points. A vehicle-treated control (e.g., DMSO) must be included.

  • Protein Extraction and Digestion: Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide. Digest the proteins into peptides using trypsin overnight.

  • TMT Labeling and Sample Pooling: Label the digested peptides from each condition with a specific TMT isobaric tag. Quench the labeling reaction and then pool the labeled samples.

  • LC-MS/MS Analysis: Separate the pooled, labeled peptides using liquid chromatography and analyze them with a tandem mass spectrometer.

  • Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify the relative abundance of thousands of proteins across all samples. Identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the control.

Western Blot Protocol
  • Protein Extraction and Quantification: Treat cells as described for the proteomics protocol. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

HiBiT Assay Protocol
  • Cell Line Generation: Use CRISPR/Cas9 to generate a stable cell line with the target protein endogenously tagged with the HiBiT peptide.

  • Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96-well plate and treat them with the this compound PROTAC at various concentrations.

  • Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate, to the wells.

  • Measurement: Incubate for a short period at room temperature to allow for cell lysis and signal generation. Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of the HiBiT-tagged protein.

Data Presentation

Table 2: Illustrative Quantitative Proteomics Data for a Representative PROTAC

Protein IDGene SymbolLog2 Fold Change (PROTAC vs. Vehicle)p-valueOn-Target/Off-Target
P12345POI-3.5<0.001On-Target
Q67890Protein X-0.20.85Off-Target (Non-significant)
P54321Protein Y-1.80.04Potential Off-Target
O12345Protein Z0.10.92Off-Target (Non-significant)

Table 3: Illustrative Western Blot and HiBiT Assay Data for a Representative PROTAC

PROTAC Concentration (nM)% Target Protein Remaining (Western Blot)% Target Protein Remaining (HiBiT Assay)
0 (Vehicle)100100
18588
105255
1001512
1000108

Visualizing the Process

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI Proteasome->Degradation Proteomics_Workflow Quantitative Proteomics Workflow for PROTAC Validation cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling TMT Labeling Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Validation Validation Data_Analysis->Validation Identification of On- & Off-Targets

References

A Head-to-Head Comparison of PROTAC Linker Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the selection of an optimal PROTAC® (Proteolysis-Targeting Chimera) linker is paramount to achieving desired efficacy, selectivity, and favorable pharmacokinetic properties. This guide provides a comprehensive comparison of prominent PROTAC linker suppliers, offering researchers, scientists, and drug development professionals a framework for informed decision-making. While direct head-to-head experimental data from suppliers is not publicly available, this document compiles available data on linker performance, details experimental protocols for in-house comparison, and presents an overview of the product offerings from key market players.

The Critical Role of the PROTAC Linker

A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a linker that connects them.[1][2] The linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.[1][3] The linker's length, composition (e.g., polyethylene glycol (PEG), alkyl), and rigidity can significantly impact a PROTAC's solubility, cell permeability, and overall performance.[4]

Key PROTAC Linker Suppliers and Their Offerings

A multitude of suppliers provide a diverse range of PROTAC linkers, from individual building blocks to pre-conjugated E3 ligase ligands. The choice of supplier often depends on the specific needs of the research, including the desired linker chemistry, scale, and whether custom synthesis is required.

Table 1: Overview of Prominent PROTAC Linker Suppliers and Their Product Offerings

SupplierLinker Chemistries OfferedKey Features
BroadPharm PEG, Alkyl/Aliphatic, Click Chemistry Reagents (DBCO, BCN, Azide, Alkyne)Extensive catalog of over 8,000 PEG linkers and 2,000 click chemistry reagents; offers a variety of functional groups.
JenKem Technology Monodisperse PEGs, Heterobifunctional PEGsSpecializes in high-purity monodisperse PEG linkers; offers GMP manufacturing for large-scale needs.
MedChemExpress (MCE) PEGs, Alkyl-Chain, Alkyl/ether, Click Chemistry ReagentsLarge portfolio of over 2,700 PROTAC-related products, including a wide variety of linker types and pre-linked E3 ligase ligands.
Selleck Chemicals PEGs, Alkyl-Chain, Alkyl/etherOffers a range of PROTAC linkers and building blocks, including those used in published, well-characterized PROTACs.
BOC Sciences PEGs, Alkyl, Rigid (e.g., benzamide-based), Clickable LinkersProvides a variety of linker types and offers PROTAC design and linker optimization services.
Apollo Scientific PEGs, Functionalized LinkersSupplies a range of PROTAC crosslinkers for cell and molecular biology applications.
Biopharma PEG PEG LinkersFocuses on providing multi-functionalized PEG derivatives as PROTAC linkers.
SINOPEG Monodisperse PEG LinkersSpecializes in high-purity, monodisperse polyethylene glycol derivatives for PROTAC applications.

Comparative Performance of Linker Types

While direct comparisons of linkers from different suppliers are scarce, the scientific literature provides valuable insights into how different linker types influence PROTAC performance.

Table 2: Illustrative Comparison of PROTAC Linker Performance (Compiled from various studies)

Linker TypeTarget ProteinE3 LigaseDC50DmaxKey Observations
PEG BRD4CRBNSub-micromolar>90%Generally improves solubility and can be optimized for length to enhance degradation.
Alkyl BTKCRBNNanomolar>80%More hydrophobic, which can affect solubility but may improve cell permeability.
Alkyl/Ether PRC2 Complex--Degrades EED, EZH2, SUZ12The specific composition and length are critical for activity.
Rigid (e.g., with triazole) ----Can improve metabolic stability and may pre-organize the PROTAC for optimal ternary complex formation.

DC50: Concentration for 50% degradation. Dmax: Maximum degradation.

Experimental Protocols for Head-to-Head Comparison

To facilitate a direct comparison of linkers from different suppliers, researchers can employ a series of standardized in-house assays.

Target Protein Degradation Assay (Western Blot)

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells of interest at an appropriate density in multi-well plates. After 24 hours, treat the cells with a range of concentrations of the PROTACs to be compared for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples, denature the proteins by boiling in sample buffer, and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Detect the protein bands using a chemiluminescence-based substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax for each PROTAC.

Cell Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is crucial for its efficacy.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput, cell-free assay models passive transcellular permeability and is useful for early-stage screening. It measures the diffusion of a compound across an artificial lipid membrane.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a key determinant of PROTAC activity.

  • Surface Plasmon Resonance (SPR): This biophysical technique can be used to measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase, as well as the formation of the ternary complex.

  • Isothermal Titration Calorimetry (ITC): ITC can directly measure the thermodynamics of binding, providing insights into the cooperativity of ternary complex formation.

  • NanoBRET™ Target Engagement Assay: This live-cell assay can be used to quantify the engagement of the PROTAC with its target protein and the E3 ligase inside the cell.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in PROTAC research can aid in understanding and experimental design.

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound_Target PROTAC PROTAC->PROTAC_bound_Target TargetProtein Target Protein (POI) TargetProtein_bound Target Protein TargetProtein->TargetProtein_bound Binds E3Ligase E3 Ubiquitin Ligase E3Ligase_bound E3 Ligase E3Ligase->E3Ligase_bound Recruited PROTAC_bound_Target->PROTAC Ubiquitinated_Target Poly-ubiquitinated Target Protein E3Ligase_bound->Ubiquitinated_Target Ubiquitination Ub Ubiquitin Ub->E3Ligase_bound Proteasome 26S Proteasome Ubiquitinated_Target->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow start Cell Lysis & Protein Extraction quantification Protein Quantification (e.g., BCA Assay) start->quantification sds_page SDS-PAGE (Protein Separation by Size) quantification->sds_page transfer Electrotransfer to Membrane (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab Primary Antibody Incubation (Binds to Target Protein) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated, Binds to Primary Ab) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry Analysis detection->analysis

Caption: Western Blot Experimental Workflow.

Linker_Selection_Logic cluster_properties Linker Properties cluster_performance PROTAC Performance Metrics Length Length Optimization Iterative Optimization Length->Optimization Composition Composition (PEG, Alkyl, etc.) Composition->Optimization Rigidity Rigidity Rigidity->Optimization Degradation Degradation (DC50, Dmax) Permeability Cell Permeability Solubility Solubility PK Pharmacokinetics Optimization->Degradation Optimization->Permeability Optimization->Solubility Optimization->PK

Caption: Logical Relationship of Linker Properties.

Conclusion

The selection of a PROTAC linker is a critical step in the development of effective protein degraders. While a direct head-to-head comparison of linkers from different commercial suppliers with publicly available experimental data is currently lacking, this guide provides a comprehensive overview of the key suppliers and their offerings. By understanding the general properties of different linker types and employing the detailed experimental protocols provided, researchers can systematically evaluate and compare linkers from various sources to identify the optimal candidate for their specific target and E3 ligase combination. This data-driven approach will ultimately accelerate the discovery and development of novel PROTAC-based therapeutics.

References

The Versatility of NH2-PEG8-C1-Boc in Oncology Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of linker molecules is a critical determinant in the successful development of novel cancer therapeutics. Among the diverse array of available linkers, NH2-PEG8-C1-Boc has emerged as a prominent and versatile tool, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of this compound's performance against alternative linkers, supported by experimental data, to inform rational drug design in oncology.

This compound is a heterobifunctional linker featuring a free amine (NH2) group for conjugation, a discrete eight-unit polyethylene glycol (PEG8) chain that imparts hydrophilicity and flexibility, and a Boc-protected carboxylic acid for subsequent coupling reactions.[1][2] This combination of features makes it a valuable component in the modular assembly of complex bioconjugates aimed at targeted cancer therapy.[3]

Application in PROTACs: Optimizing Protein Degradation

PROTACs are bifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a crucial determinant of the PROTAC's efficacy.[] The length and composition of the linker significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent proteasomal degradation.[5]

Comparison with Alkyl Linkers

PEG linkers, such as the one in this compound, are often favored over simple alkyl chains due to their enhanced hydrophilicity. This property can improve the solubility and cell permeability of the PROTAC molecule. In contrast, highly lipophilic alkyl linkers can sometimes lead to poor permeability despite their flexibility.

Table 1: Impact of Linker Type on PROTAC Performance

Linker TypeTarget ProteinKey Performance MetricsObservationsReference
PEG Linker ERK5High PermeabilityAdopted similar conformations in polar and nonpolar environments, facilitating cell permeability.
Alkyl LinkerERK5Low PermeabilityEnforced extended and polar conformations in nonpolar media, hindering cell permeability.
PEG Linker TBK1DC50 = 3 nM, Dmax = 96% (21-atom length)A minimum linker length of 12 atoms was required for degradation. Potency was observed within a range of 12-29 atoms.
Alkyl/Ether LinkerTBK1Submicromolar DC50 (12-29 atoms)Flexible nature allowed for suitable conformations for ternary complex formation.
PEG Linker ERαMore potent with 16-atom lengthLonger PEG linker showed greater efficacy compared to a 12-atom linker.

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

PROTAC_Mechanism cluster_0 Cellular Environment Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub Ubiquitin Ubiquitination Poly-ubiquitination of Target Protein Ub->Ubiquitination Proteasome Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary_Complex Binds Ternary_Complex->Ubiquitination Induces Ubiquitination->Proteasome Targeted for Degradation

PROTAC-mediated protein degradation pathway.

Application in Antibody-Drug Conjugates (ADCs): Enhancing Therapeutic Index

ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker in an ADC plays a critical role in the stability of the conjugate in circulation and the efficient release of the payload at the tumor site.

Comparison with Other Linker Chemistries

The hydrophilicity imparted by the PEG8 chain in this compound can be advantageous in ADCs, particularly when dealing with hydrophobic payloads. Increased hydrophilicity can reduce ADC aggregation, improve pharmacokinetics, and allow for higher drug-to-antibody ratios (DAR) without compromising stability.

Table 2: Influence of Linker Type on ADC Performance

Linker TypeKey Performance MetricsObservationsReference
PEG8 Linker Minimized plasma clearanceA PEG length of at least eight units was found to be a critical threshold for improving ADC exposure and tolerability.
No PEG LinkerAccelerated plasma clearanceADCs with hydrophobic linkers often exhibit rapid clearance from circulation.
PEG8/PEG12 Linkers 100% survival at 20 mg/kgHigher hydrophilicity significantly decreased nonspecific liver uptake and off-target toxicity.
PEG0 Linker0% survival at 20 mg/kgLow hydrophilicity led to nonspecific liver absorption and high toxicity.
Non-cleavable Linkers Increased plasma stabilityGenerally show higher stability in circulation compared to some cleavable linkers.
Cleavable Linkers (e.g., Val-Cit) Efficient payload release in tumorDesigned to be cleaved by specific enzymes overexpressed in the tumor microenvironment.

ADC_Workflow cluster_char Characterization cluster_invitro In Vitro cluster_invivo In Vivo Start Start: Antibody and Payload Selection Linker_Synthesis Linker Synthesis (e.g., this compound) Start->Linker_Synthesis Conjugation Conjugation (Antibody + Linker + Payload) Linker_Synthesis->Conjugation Purification Purification (e.g., Chromatography) Conjugation->Purification Characterization Characterization Purification->Characterization In_Vitro_Testing In Vitro Testing Characterization->In_Vitro_Testing DAR_Analysis DAR Analysis Characterization->DAR_Analysis Stability_Assay Stability Assay Characterization->Stability_Assay Binding_Assay Antigen Binding Assay Characterization->Binding_Assay In_Vivo_Testing In Vivo Testing In_Vitro_Testing->In_Vivo_Testing Cytotoxicity_Assay Cytotoxicity Assay (IC50) In_Vitro_Testing->Cytotoxicity_Assay Internalization_Study Internalization Study In_Vitro_Testing->Internalization_Study End End: Efficacy and Safety Assessment In_Vivo_Testing->End PK_Study Pharmacokinetic (PK) Study In_Vivo_Testing->PK_Study Efficacy_Study Tumor Xenograft Model In_Vivo_Testing->Efficacy_Study

Workflow for ADC synthesis and evaluation.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general two-step synthesis for a PROTAC, starting with the coupling of a target-binding ligand to the this compound linker, followed by deprotection and coupling to an E3 ligase ligand.

Step 1: Amide Coupling of Target Ligand to this compound

  • Reagents and Materials:

    • Target-binding ligand with a carboxylic acid group (1.0 eq)

    • This compound (1.1 eq)

    • Peptide coupling reagent (e.g., HATU, 1.2 eq)

    • Base (e.g., DIPEA, 3.0 eq)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • Dissolve the target-binding ligand in anhydrous DMF.

    • Add the coupling reagent and base, and stir for 15-30 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product (Target Ligand-PEG8-C1-Boc) by chromatography.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Target Ligand-PEG8-C1-Boc

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the product from Step 1 in DCM.

    • Add TFA (typically 20-50% v/v) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Concentrate the reaction mixture to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Amide Coupling of E3 Ligase Ligand

  • Reagents and Materials:

    • Deprotected Target Ligand-PEG8-C1-NH2 (from Step 2)

    • E3 ligase ligand with a carboxylic acid group (1.0 eq)

    • Peptide coupling reagent (e.g., HATU, 1.2 eq)

    • Base (e.g., DIPEA, 3.0 eq)

    • Anhydrous solvent (e.g., DMF)

  • Procedure:

    • Follow a similar procedure to Step 1 to couple the E3 ligase ligand to the deprotected linker.

    • Purify the final PROTAC product by preparative HPLC.

General Protocol for Western Blotting to Assess PROTAC-Mediated Protein Degradation
  • Cell Culture and Treatment:

    • Plate cancer cells at an appropriate density in multi-well plates.

    • Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for the target protein.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Determine the DC50 and Dmax values from the dose-response curve.

Conclusion

This compound is a highly valuable and frequently utilized linker in oncology research, offering a favorable balance of hydrophilicity, flexibility, and synthetic accessibility. In the context of PROTACs, the PEG8 chain contributes to improved physicochemical properties and can be optimal for achieving potent and efficacious protein degradation, although the ideal linker length is target-dependent. For ADCs, the hydrophilicity of the PEG8 linker is crucial for enhancing stability, improving pharmacokinetics, and reducing the off-target toxicity of hydrophobic payloads. While the optimal linker is always context-dependent, the data presented in this guide underscores the significant advantages that this compound and similar PEG-based linkers offer in the rational design of next-generation cancer therapeutics.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of NH2-PEG8-C1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for the Proper Disposal of NH2-PEG8-C1-Boc, a PROTAC Linker.

The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and minimizing environmental impact. This compound is a polyethylene glycol (PEG)-based linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to its chemical structure, containing a reactive amine and a Boc-protecting group, and its use in the development of biologically active molecules, it requires careful handling and disposal as hazardous chemical waste.

General guidelines for polyethylene glycol (PEG) often suggest it is of low toxicity and biodegradable. However, the functional groups on this compound and its application in PROTAC synthesis necessitate a more cautious approach. Safety data sheets for structurally similar small molecules, such as tert-Butyl N-(2-aminoethyl)carbamate, indicate potential hazards, including causing severe skin burns and eye damage. Therefore, treating this compound as a hazardous substance is a necessary precaution.

Below are the essential procedures for the safe disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) Required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat should be worn at all times.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, collection, and disposal of waste containing this compound.

1. Waste Identification and Segregation:

  • All materials that have come into contact with this compound must be considered hazardous waste. This includes, but is not limited to:

    • Unused or expired this compound.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, vials, and gloves.

    • Contaminated labware (e.g., glassware).

  • Segregate this compound waste from all other laboratory waste streams to prevent accidental reactions.

2. Waste Collection:

  • Solid Waste:

    • Collect all contaminated solid materials (gloves, pipette tips, etc.) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a sealable, chemical-resistant container (e.g., a high-density polyethylene or glass bottle).

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name and approximate concentration.

    • Do not mix with other solvent waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Under no circumstances should this chemical be disposed of down the drain.

3. Decontamination of Labware:

  • Reusable labware that has been in contact with this compound should be decontaminated.

  • Rinse the glassware with an appropriate solvent (e.g., ethanol or isopropanol) to remove residual compound.

  • The initial solvent rinse must be collected and disposed of as hazardous liquid waste.

  • Subsequent washes with soap and water can be performed after the initial decontamination.

4. Storage of Waste:

  • Store all hazardous waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure containers are sealed to prevent spills or the release of vapors.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • The primary and required method of disposal for this type of chemical waste is incineration by an approved waste management facility.

Quantitative Data Summary

ParameterGuidelineRelevance to Disposal
Waste Classification Hazardous Chemical WasteDictates the need for specialized handling, collection, and disposal procedures.
Sewer Disposal ProhibitedPrevents the release of potentially harmful and toxic substances into the water system.
Solid Waste Container Leak-proof, labeled container with a plastic liner.Ensures safe containment and prevents exposure.
Liquid Waste Container Sealable, chemical-resistant bottle.Prevents spills and reactions with other substances.
Final Disposal Method Incineration by a licensed hazardous waste facility.Ensures the complete destruction of the chemical, preventing environmental contamination.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated consult_sds Consult Manufacturer's SDS start->consult_sds is_hazardous Is the substance classified as hazardous? consult_sds->is_hazardous treat_as_hazardous Treat as Hazardous Waste is_hazardous->treat_as_hazardous Yes / SDS Unavailable is_hazardous->treat_as_hazardous No, but used in PROTAC synthesis segregate_waste Segregate Solid and Liquid Waste treat_as_hazardous->segregate_waste collect_solid Collect in Labeled Solid Waste Container segregate_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container segregate_waste->collect_liquid decontaminate Decontaminate Reusable Labware (Collect first rinse as hazardous) segregate_waste->decontaminate store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste decontaminate->store_waste contact_ehs Contact EHS for Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Disposal decision workflow for this compound.

Personal protective equipment for handling NH2-PEG8-C1-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for NH2-PEG8-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound, a PEG-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)
PPE Category Specific Equipment Reasoning & Best Practices
Eye and Face Protection Chemical safety goggles or safety glasses meeting ANSI Z.87.1 standards.[4] A face shield is recommended when there is a risk of splashing.[4]To protect against accidental splashes or generation of aerosols.
Hand Protection Disposable nitrile or neoprene gloves.Provides protection against incidental skin contact. Gloves should be inspected before use and changed immediately upon contamination.
Body Protection A standard laboratory coat. Consider a chemically resistant gown when handling larger quantities.To prevent contamination of personal clothing and protect the skin.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation. If aerosols may be generated or working in a poorly ventilated area, a respirator may be necessary.Engineering controls like fume hoods are the preferred method of exposure control.
Foot Protection Closed-toe shoes.To protect feet from spills and falling objects.
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in an experimental setting.

2.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The recommended storage condition for the powder form is -20°C for up to 3 years. If in solvent, store at -80°C for up to 1 year.

2.2. Preparation for Use:

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Allow the container to reach room temperature before opening to prevent condensation of moisture.

2.3. Weighing and Dissolving:

  • If weighing the solid, do so in a fume hood on a tared weigh paper or in a suitable container.

  • To dissolve, add the appropriate solvent to the solid. This compound is a component of PROTACs, which are often dissolved in solvents like DMSO.

2.4. Use in Reactions:

  • The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions and can be removed to yield a free amine. The amine group is reactive with carboxylic acids and activated NHS esters.

  • Reactions involving the deprotection of the Boc group may produce carbon dioxide gas; therefore, closed systems should be avoided.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation:

  • All disposable materials that have come into contact with this compound, such as gloves, weigh papers, and pipette tips, should be collected in a designated chemical waste container.

3.2. Liquid Waste:

  • Unused solutions containing this compound should be collected in a clearly labeled hazardous waste container.

  • Do not flush chemical waste down the sewer.

3.3. Solid Waste:

  • Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

  • Contaminated solid materials should be placed in a designated solid waste container.

3.4. Final Disposal:

  • All chemical waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

G A Receiving & Storage B Preparation for Use (Don PPE, Work in Fume Hood) A->B Inspect & Equilibrate C Weighing & Dissolving B->C Proceed with Caution E Waste Collection B->E Dispose of Contaminated PPE D Use in Experiment C->D Transfer to Reaction C->E Collect Contaminated Materials D->E Segregate Waste F Disposal via EHS E->F Follow Institutional Protocols

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.